S-acetyl-PEG3-Boc
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
tert-butyl 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6S/c1-13(16)22-12-11-20-10-9-19-8-7-18-6-5-14(17)21-15(2,3)4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUABWSFWXGORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146400 | |
| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-27-7 | |
| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
S-acetyl-PEG3-Boc: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding S-acetyl-PEG3-Boc
This compound is a heterobifunctional chemical linker instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that, instead of merely inhibiting a target protein, co-opt the cell's natural protein disposal machinery to induce its degradation.[1][2] this compound serves as a crucial bridge within the PROTAC molecule, connecting a ligand that binds to the target protein of interest with a ligand that recruits an E3 ubiquitin ligase.
The structure of this compound is characterized by three key components:
-
S-acetyl group: A protected thiol group that, upon deprotection, provides a reactive handle for conjugation to a ligand.
-
PEG3 (triethylene glycol) spacer: A short polyethylene glycol chain that enhances the solubility and optimizes the spatial orientation of the resulting PROTAC, facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[3]
-
Boc (tert-butyloxycarbonyl) group: A protecting group for an amine, which, when removed, reveals a primary amine for conjugation to the other ligand.
The strategic design of this compound allows for a controlled, stepwise synthesis of PROTACs, a process central to the development of these next-generation therapeutics.
Primary Function: A Linchpin in PROTAC Synthesis
The primary function of this compound is to act as a flexible and hydrophilic linker in the construction of PROTACs.[1][2] The linker's role is not passive; its length, flexibility, and chemical properties are critical determinants of a PROTAC's efficacy. An optimally designed linker, such as this compound, facilitates the correct orientation of the target protein and the E3 ligase, which is essential for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4][5]
The synthesis of a PROTAC using a linker like this compound typically follows a convergent approach where the target protein ligand and the E3 ligase ligand are synthesized or obtained separately and then joined via the linker. The bifunctional nature of this compound allows for sequential conjugation, providing chemists with precise control over the assembly of the final PROTAC molecule.
Physicochemical and Quantitative Data
Below is a summary of the key physicochemical properties of this compound and related compounds. This data is essential for planning synthetic routes and for understanding the physical behavior of the linker.
| Property | Value | Source |
| Chemical Formula | C15H28O6S | MedChemExpress, BroadPharm |
| Molecular Weight | 336.44 g/mol | MedChemExpress, BroadPharm |
| CAS Number | 1818294-27-7 | MedChemExpress, BroadPharm |
| Appearance | Colorless to light yellow oil | Typical for similar PEG compounds |
| Solubility | Soluble in DMSO, DMF, Methanol | Typical for similar PEG compounds |
| Purity | Typically ≥95% | BroadPharm |
| Storage Conditions | -20°C for long-term storage | BroadPharm |
Experimental Protocols
Representative Protocol for PROTAC Synthesis using a Boc-PEG-Thiol Linker:
Step 1: Deprotection of the S-acetyl Group and Conjugation to the First Ligand (e.g., Target Protein Ligand with a suitable electrophile)
-
Deprotection: Dissolve this compound in a suitable solvent (e.g., methanol). Add a deprotecting agent such as sodium methoxide or hydroxylamine at room temperature. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the deprotection is complete.
-
Purification: Quench the reaction and purify the resulting Boc-PEG3-thiol linker using column chromatography on silica gel.
-
Conjugation: Dissolve the purified Boc-PEG3-thiol and the target protein ligand (functionalized with an electrophile, e.g., a maleimide or iodoacetamide) in a reaction solvent like N,N-dimethylformamide (DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) and stir the reaction at room temperature. Monitor the progress by LC-MS.
-
Purification: Upon completion, purify the conjugate (Boc-PEG3-Ligand 1) by preparative high-performance liquid chromatography (HPLC).
Step 2: Deprotection of the Boc Group and Conjugation to the Second Ligand (e.g., E3 Ligase Ligand with a carboxylic acid)
-
Boc Deprotection: Dissolve the purified Boc-PEG3-Ligand 1 conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Solvent Removal: Remove the TFA and DCM under reduced pressure.
-
Amide Coupling: Dissolve the resulting amine-PEG3-Ligand 1, the E3 ligase ligand (containing a carboxylic acid), and a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF. Add DIPEA and stir the reaction at room temperature overnight.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.
Characterization: The final PROTAC should be characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Mandatory Visualizations
Diagram 1: General Mechanism of PROTAC Action
References
S-acetyl-PEG3-Boc: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Structure, Properties, and Applications of a Versatile Heterobifunctional Linker
S-acetyl-PEG3-Boc is a heterobifunctional chemical linker integral to the advancement of bioconjugation and the development of targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a protected thiol group at one terminus and a protected amine at the other, connected by a flexible polyethylene glycol (PEG) spacer, offers researchers precise control over the assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its role in innovative drug discovery.
Chemical Structure and Properties
The designation "this compound" describes a molecule with three key components:
-
S-acetyl: A thioacetate group that serves as a stable, protected form of a thiol (sulfhydryl) group. The thiol can be readily deprotected under mild basic conditions to reveal a reactive nucleophile.
-
PEG3: A triethylene glycol spacer. This hydrophilic chain enhances the solubility of the molecule and the resulting conjugates in aqueous media, a critical factor for biological applications. The PEG linker also provides flexibility and optimal spatial orientation between conjugated molecules.[1][2][3]
-
Boc: A tert-butoxycarbonyl protecting group attached to an amine, often as part of a t-butyl ester. The Boc group is stable under a variety of conditions but can be efficiently removed with acid to yield a primary amine, which is then available for conjugation.
The CAS number for a closely related and often functionally interchangeable compound, S-acetyl-PEG3-t-butyl ester, is 1818294-27-7.[4]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and its deprotected intermediates.
Table 1: Physicochemical Properties of S-acetyl-PEG3-t-butyl ester
| Property | Value | Reference(s) |
| CAS Number | 1818294-27-7 | [4] |
| Molecular Formula | C₁₅H₂₈O₆S | [4] |
| Molecular Weight | 336.44 g/mol | [4] |
| Appearance | Solid powder | MedKoo Biosciences |
| Purity | >98% | MedKoo Biosciences |
| Solubility | Soluble in DMSO | [4] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [4] |
Table 2: Properties of Related Deprotected or Functionalized Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| S-acetyl-PEG3-acid | C₁₁H₂₀O₆S | 280.34 | Carboxylic acid terminus for amide coupling.[5] |
| S-acetyl-PEG3-azide | C₈H₁₅N₃O₄S | 249.29 | Azide group for click chemistry.[6][7] |
| Boc-NH-PEG3-amine | C₁₃H₂₈N₂O₅ | 292.4 | Free amine for conjugation, with a Boc-protected amine.[8] |
Core Applications in Drug Discovery
The bifunctional nature of this compound makes it a valuable tool for the sequential and controlled linkage of two different molecules. This is particularly advantageous in the synthesis of PROTACs.
Role in PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9][10] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[11]
The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[1] PEG linkers like this compound are frequently used to enhance solubility and provide the necessary flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
Experimental Protocols
The utility of this compound lies in the selective deprotection of its terminal groups to enable sequential conjugation reactions.
Boc Group Deprotection (Amine Formation)
This protocol describes the removal of the Boc group to expose a primary amine, which can then be coupled to a molecule containing a carboxylic acid or an activated ester.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound in DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[11]
S-acetyl Group Deprotection (Thiol Formation)
This protocol outlines the hydrolysis of the thioacetate to reveal the reactive thiol group, which can then be conjugated to, for example, a maleimide-functionalized molecule.
Materials:
-
This compound (or its amine-deprotected form)
-
Methanol or ethanol
-
Sodium hydroxide (NaOH) or ammonia in methanol
-
Hydrochloric acid (HCl) for neutralization (if needed)
Procedure:
-
Dissolve the S-acetyl protected compound in methanol or ethanol.
-
Add a solution of sodium hydroxide or ammonia in methanol. The final concentration of the base should be sufficient to catalyze the hydrolysis.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the deprotection is complete, the reaction mixture can be neutralized with an acid if necessary. The resulting free thiol is often used immediately in the next conjugation step to prevent oxidation to a disulfide.
Representative PROTAC Synthesis Workflow
This protocol provides a general workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker. It involves a two-step process: an amide coupling reaction followed by a conjugation step with the deprotected thiol.
Step 1: Amide Coupling of the Linker to the E3 Ligase Ligand
-
Deprotect the Boc group of this compound as described in section 3.1 to obtain the free amine.
-
Dissolve the resulting S-acetyl-PEG3-amine (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (e.g., a derivative of pomalidomide) (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the crude product by flash column chromatography or preparative HPLC to obtain the S-acetyl-PEG3-E3 ligase ligand conjugate.[11]
Step 2: Deprotection and Conjugation to the Target Protein Ligand
-
Deprotect the S-acetyl group of the conjugate from Step 1 as described in section 3.2 to generate the free thiol.
-
Immediately dissolve the thiol-linker-E3 ligase ligand conjugate (1.0 eq) and the target protein ligand functionalized with a thiol-reactive group (e.g., a maleimide derivative of a BRD4 inhibitor like (+)-JQ1) (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient.[11]
Visualizations
Chemical Structure and Functional Groups
Caption: Functional components of this compound and their deprotection pathways.
Experimental Workflow for PROTAC Synthesis
Caption: A representative two-stage workflow for the synthesis of a PROTAC.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Strategic Role of S-acetyl-PEG3-Boc in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). This technical guide provides an in-depth examination of a specific and versatile linker building block, S-acetyl-PEG3-Boc, and its mechanism of action in the synthesis and function of PROTACs.
Core Concepts: The Multifaceted Role of this compound
This compound is a heterobifunctional linker that incorporates several key features beneficial for PROTAC synthesis and function: a polyethylene glycol (PEG) spacer, a Boc-protected amine, and an S-acetyl-protected thiol. Each of these components plays a distinct and strategic role.
1. The PEG3 Spacer: Enhancing Physicochemical Properties
The core of this linker is a three-unit polyethylene glycol (PEG) chain. PEG linkers are widely employed in PROTAC design due to their favorable properties:
-
Increased Hydrophilicity: The ethylene glycol repeats enhance the water solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures. Improved solubility can facilitate formulation and improve bioavailability.
-
Enhanced Cell Permeability: By masking the polarity of the PROTAC, the PEG linker can improve its ability to cross the cell membrane and reach its intracellular targets.
-
Optimal Spacing and Flexibility: The length and flexibility of the PEG3 chain can be crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase. While flexibility is generally advantageous, excessive conformational freedom can sometimes lead to a less stable complex.
2. The Boc Protecting Group: Controlled Amine Reactivity
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its role in this compound is to mask the reactivity of a terminal amine. This allows for a controlled, stepwise approach to PROTAC assembly. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). This orthogonality enables chemists to selectively deprotect the amine for coupling to either the POI ligand or the E3 ligase ligand without affecting other sensitive functional groups in the molecule.
3. The S-acetyl Protecting Group: A Gateway to Thiol-Based Conjugation
The S-acetyl group serves as a protecting group for a thiol (sulfhydryl) group. Thiols are highly reactive nucleophiles and can be used for various conjugation strategies. The S-acetyl group provides a stable, masked form of the thiol that can be deprotected under specific conditions, typically using a reagent such as hydroxylamine. Once deprotected, the free thiol can be utilized for various coupling reactions, such as Michael additions or thiol-ene reactions, providing an alternative conjugation point for either the POI or E3 ligase ligand.
Mechanism of Action in PROTAC Synthesis: A Stepwise Approach
A plausible synthetic workflow would involve the following key stages:
-
First Coupling Reaction: One of the protected ends of the this compound linker is deprotected and coupled to either the POI ligand or the E3 ligase ligand. For instance, the Boc group could be removed using TFA to reveal the primary amine, which is then coupled to a carboxylic acid on the E3 ligase ligand via an amide bond formation reaction.
-
Second Deprotection: The protecting group on the other end of the linker-ligand conjugate is then removed. In our example, this would be the deprotection of the S-acetyl group using hydroxylamine to expose the free thiol.
-
Final Coupling Reaction: The newly deprotected functional group is then reacted with the second ligand (in this case, the POI ligand) to complete the synthesis of the final PROTAC molecule. This could involve, for example, a thiol-maleimide reaction.
This stepwise approach ensures that the correct connections are made and minimizes the formation of unwanted side products.
General Experimental Protocols
While specific protocols for PROTACs utilizing this compound are not available in the reviewed literature, the following are general methodologies for the key chemical transformations involved.
1. Boc Deprotection
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1 M).
-
Add TFA (typically 20-50% v/v) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess
-
In-Depth Technical Guide to S-acetyl-PEG3-Boc: A Versatile Linker for Advanced Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of S-acetyl-PEG3-Boc, a heterobifunctional crosslinker integral to the advancement of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and its role in mediating protein degradation.
Core Compound Specifications
This compound, also referred to as S-acetyl-PEG3-t-butyl ester, is a polyethylene glycol (PEG)-based linker molecule. The presence of a Boc-protected amine and a thioacetyl-protected thiol group allows for sequential and controlled conjugation to two different molecular entities.
| Property | Value | Reference |
| CAS Number | 1818294-27-7 | [1][2] |
| Molecular Weight | 336.44 g/mol | [2] |
| Chemical Formula | C15H28O6S | [2] |
| Purity | Typically ≥95% | |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [2] |
Role in PROTAC Development
This compound is a key building block in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins. A PROTAC molecule is comprised of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects these two ligands.
The PEG3 component of this compound serves as a flexible, hydrophilic spacer, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The length and composition of the linker are critical for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC synthesized using a linker like this compound is a catalytic process within the cell. The PROTAC facilitates the proximity-induced ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Protocols
The synthesis of a PROTAC using this compound involves a series of chemical reactions, including deprotection and conjugation steps. The following is a generalized, representative protocol. Researchers should adapt and optimize these procedures based on the specific properties of their target protein ligand and E3 ligase ligand.
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality.
-
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add a solution of TFA in DCM (e.g., 20-50% TFA) dropwise to the stirring solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator to yield the deprotected amine as a TFA salt.
-
Deprotection of the S-acetyl Group
The thioacetyl group can be removed under basic conditions to reveal the free thiol.
-
Reagents and Materials:
-
S-acetyl-PEG3-linker conjugate
-
Hydroxylamine or a mild base (e.g., sodium hydroxide)
-
Methanol or an appropriate solvent
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the S-acetyl protected compound in a suitable solvent such as methanol.
-
Add a solution of hydroxylamine or a dilute aqueous base to the stirring solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be neutralized and the product isolated through appropriate workup and purification procedures.
-
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound as a linker typically follows a sequential conjugation strategy.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a laboratory setting. All necessary safety precautions should be taken. These protocols may require optimization for specific applications.
References
Solubility Characteristics of S-acetyl-PEG3-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of S-acetyl-PEG3-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this critical reagent is paramount for its effective handling, reaction optimization, and the overall success of synthesizing novel protein degraders. While precise quantitative solubility data is not extensively published, this guide consolidates available information on related compounds and the well-understood properties of its constituent moieties to provide a reliable qualitative assessment. Furthermore, detailed experimental protocols are provided to enable researchers to determine quantitative solubility in their specific solvent systems.
Core Concepts: The Role of PEGylation and End-Group Functionality in Solubility
The solubility of this compound is primarily influenced by two key structural features: the polyethylene glycol (PEG) spacer and the terminal S-acetyl and Boc protecting groups. The PEG3 linker, consisting of three ethylene glycol units, is inherently hydrophilic and is a well-established component in drug delivery and bioconjugation to enhance aqueous solubility.[1][2][3] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interaction with polar solvents like water.
Conversely, the tert-butyloxycarbonyl (Boc) protecting group and the S-acetyl group contribute to the molecule's lipophilic character, enhancing its solubility in organic solvents. This amphiphilic nature allows this compound to be soluble in a range of common laboratory solvents, a critical attribute for its application in multi-step organic syntheses.
Data Presentation: Qualitative Solubility Profile
Based on the solubility data of structurally similar compounds, such as S-acetyl-PEG3-acid and other Boc-protected PEG derivatives, the following table summarizes the expected qualitative solubility of this compound.[2][][5][6][7][8]
| Solvent | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. Consistently reported as a good solvent for related PEG linkers.[2][5][6][7][8][9] |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent widely used in peptide synthesis and bioconjugation, suitable for dissolving PEGylated compounds.[2][6][7][8] |
| Dichloromethane (DCM) | Soluble | A common organic solvent for synthesis and purification, expected to solubilize the molecule due to its lipophilic end groups.[2][6][7] |
| Water | Sparingly Soluble | The hydrophilic PEG chain imparts some water solubility, but the lipophilic S-acetyl and Boc groups may limit extensive dissolution.[1][3][][10][11] |
| Methanol | Soluble | A polar protic solvent that is often a good solvent for PEG-containing molecules.[8] |
| Chloroform | Soluble | Similar to DCM, this organic solvent should effectively dissolve the compound. |
| Ethyl Acetate | Soluble | A moderately polar solvent where solubility is expected. |
| Ether | Sparingly Soluble | The polarity of ether may be insufficient to fully solubilize the PEG chain. |
| Hexanes/Petroleum Ether | Insoluble | These nonpolar solvents are unlikely to dissolve the polar PEG component of the molecule. |
Experimental Protocols: Determining Quantitative Solubility
For researchers requiring precise solubility data for applications such as formulation development or reaction stoichiometry, the following experimental protocols are provided as a guide.
Thermodynamic Solubility Determination by the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Protocol:
-
Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, visually inspect the vial to ensure that excess solid is still present, confirming a saturated solution.
-
To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes.
-
Carefully collect the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.
-
Calculate the original solubility in mg/mL or molarity, accounting for the dilution factor.
Kinetic Solubility Determination using a DMSO Stock Solution
This high-throughput method is useful for early-stage drug discovery to assess the solubility in aqueous buffers.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate (UV-transparent if using a plate reader)
-
Plate shaker
-
UV-Vis microplate reader or HPLC system
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer to each well.
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (the final DMSO concentration should typically be kept low, e.g., <5%, to minimize its co-solvent effect).
-
Seal the plate and shake it at room temperature for a set period (e.g., 1.5-2 hours).
-
Measure the turbidity of the solution in each well using a nephelometer or observe for precipitation.
-
Alternatively, the concentration of the dissolved compound can be quantified by filtering the solutions and analyzing the filtrate by UV-Vis spectroscopy or HPLC. The concentration at which precipitation is observed is considered the kinetic solubility.
Mandatory Visualization
The primary application of this compound is as a linker in the synthesis of PROTACs. The following diagrams illustrate a generalized workflow for this process.
Caption: Generalized workflow for PROTAC synthesis using a PEG linker.
Caption: Workflow for determining thermodynamic solubility.
References
- 1. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]
- 2. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 3. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
- 7. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]
- 8. Aminooxy-PEG3-NH-Boc, 2062663-65-2 | BroadPharm [broadpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. cenmed.com [cenmed.com]
- 11. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 [amp.chemicalbook.com]
S-acetyl-PEG3-Boc Linker: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the S-acetyl-PEG3-Boc linker, a versatile tool in modern drug development and bioconjugation. This document details its core features, chemical properties, and applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams of relevant biological pathways are provided to facilitate its practical application in the laboratory.
Core Features and Chemical Properties
The this compound linker is a heterobifunctional molecule designed for the precise and stable conjugation of biomolecules. Its structure incorporates three key functional components: an S-acetyl protected thiol group, a triethylene glycol (PEG3) spacer, and a tert-butyloxycarbonyl (Boc) protected amine group. This strategic design imparts several advantageous features:
-
Orthogonal Protection: The S-acetyl and Boc protecting groups offer orthogonal reactivity, allowing for the sequential deprotection and functionalization of the thiol and amine termini. The S-acetyl group can be selectively removed to reveal a reactive thiol (-SH) group, while the Boc group is cleaved under acidic conditions to expose a primary amine (-NH2).
-
Enhanced Solubility: The hydrophilic PEG3 spacer significantly increases the aqueous solubility of the linker and any molecule to which it is conjugated. This property is particularly beneficial for improving the biopharmaceutical properties of hydrophobic drug payloads.[]
-
Flexible Spacer: The PEG3 chain provides a flexible spacer arm, which can be crucial for overcoming steric hindrance and ensuring that the conjugated molecules can effectively interact with their biological targets.
-
Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer with low immunogenicity, making it an ideal component for in vivo applications.[]
The key chemical and physical properties of a representative this compound linker are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C15H29NO5S | N/A |
| Molecular Weight | 335.46 g/mol | N/A |
| Purity | ≥95% | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | N/A |
| Storage Conditions | -20°C, desiccated | N/A |
Experimental Protocols
Detailed methodologies for the deprotection of the S-acetyl and Boc groups, followed by a general protocol for conjugation to a protein via thiol-maleimide chemistry, are provided below.
S-acetyl Group Deprotection (Thiol Generation)
This protocol describes the removal of the S-acetyl protecting group to generate a free sulfhydryl group using hydroxylamine.
Materials:
-
This compound linker
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.5
-
EDTA
-
Sodium Hydroxide (NaOH)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Hydroxylamine Solution (0.5M): Immediately before use, prepare a 0.5M hydroxylamine solution. For 50 mL, dissolve 1.74 g of hydroxylamine hydrochloride and 0.475 g of tetrasodium EDTA (or 0.365 g of disodium EDTA) in 40 mL of PBS (pH 7.2-8.5). Adjust the final volume to 50 mL with ultrapure water and readjust the pH to the original buffer pH with NaOH.[2]
-
Deacetylation Reaction: Combine the this compound linker (dissolved in a minimal amount of organic solvent like DMSO if necessary) with the 0.5M hydroxylamine solution. A typical protocol suggests combining 1.0 mL of the molecule solution with 100 µL of the hydroxylamine solution.[2]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.[2]
-
Purification: Remove excess hydroxylamine and byproducts using a desalting column equilibrated with a buffer suitable for the subsequent application (e.g., PBS with 10mM EDTA to minimize disulfide bond formation).[2]
Boc Group Deprotection (Amine Generation)
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield a free primary amine.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO3) solution (for workup)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in DCM. Cool the solution to 0°C in an ice bath.
-
TFA Addition: Add an equal volume of TFA to the solution. For example, if the compound is dissolved in 1 mL of DCM, add 1 mL of TFA.[3][4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Workup:
-
Upon completion, remove the DCM and excess TFA under reduced pressure (in vacuo).[3]
-
For isolation of the free amine, the residue can be carefully neutralized with a saturated NaHCO3 solution and extracted with an appropriate organic solvent. The combined organic layers are then washed with water and brine, dried over anhydrous Na2SO4 or MgSO4, filtered, and concentrated.[4]
-
Alternatively, for the amine salt, the reaction mixture can be evaporated to dryness and co-evaporated with DCM several times to remove residual TFA.[4]
-
Thiol-Maleimide Conjugation to a Protein
This protocol describes the conjugation of the deprotected thiol-linker to a maleimide-activated protein, a common strategy for creating ADCs.
Materials:
-
Thiol-containing linker (S-acetyl group removed)
-
Maleimide-activated protein (e.g., antibody)
-
Degassed reaction buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)[]
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If the protein is not already maleimide-activated, it may require a separate activation step. If the protein contains disulfide bonds that need to be targeted, a reduction step using a reagent like TCEP or DTT is necessary prior to conjugation.[6]
-
Conjugation Reaction: Dissolve the thiol-containing linker in a small amount of a compatible organic solvent (e.g., DMSO) and add it to the maleimide-activated protein solution in the reaction buffer. A 5-10 fold molar excess of the linker over available thiol-reactive sites on the protein is a common starting point.[7]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if using fluorescently labeled components.[8]
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.[8]
-
Purification: Purify the resulting conjugate to remove excess linker and other small molecules using size-exclusion chromatography or dialysis.[8]
Applications in Drug Development
The this compound linker is a critical component in the development of sophisticated therapeutic modalities such as PROTACs and ADCs.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The this compound linker serves as the flexible bridge connecting the target protein ligand and the E3 ligase ligand.
ADCs (Antibody-Drug Conjugates)
ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a linker.[11][12] The antibody directs the ADC to tumor cells expressing a specific antigen on their surface. Following binding, the ADC is internalized, and the payload is released inside the cell, leading to cell death.[13][] The this compound linker can be used to attach the payload to the antibody.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for conjugating a payload to an antibody using the this compound linker.
References
- 2. manuals.plus [manuals.plus]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
S-acetyl-PEG3-Boc: A Versatile Linker for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-acetyl-PEG3-Boc is a heterobifunctional linker that is becoming increasingly important in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the applications of this compound, detailing its chemical properties, and providing generalized experimental protocols for its use. The incorporation of a polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugates. This document serves as a technical resource for researchers in drug development and related fields, offering insights into the strategic application of this versatile linker.
Introduction to this compound
This compound is a chemical linker characterized by three key functional components:
-
S-acetyl group: A protected thiol group that, upon deprotection, provides a reactive sulfhydryl (-SH) group for conjugation.
-
PEG3 spacer: A short, hydrophilic polyethylene glycol chain composed of three ethylene glycol units. This spacer improves the solubility of the linker and the resulting conjugate, reduces aggregation, and can extend the in vivo circulation time of the attached molecule.[1][2]
-
Boc (tert-butyloxycarbonyl) group: A protecting group for a primary amine. Its removal under acidic conditions reveals a reactive amine group.[3]
The bifunctional nature of this linker allows for the sequential and controlled conjugation of two different molecules. This makes it a valuable tool in the construction of complex biomolecular architectures.
Core Applications in Bioconjugation
The unique structure of this compound lends itself to a variety of applications in bioconjugation, most notably in the development of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, linkers play a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The PEG3 spacer in this compound can enhance the hydrophilicity of the ADC, which is often beneficial for mitigating aggregation caused by hydrophobic drug payloads.[1][2]
The general strategy for using this compound in ADCs involves:
-
Drug-Linker Conjugation: The deprotected amine of the linker (after Boc removal) is conjugated to the cytotoxic drug.
-
Antibody Modification: The S-acetyl group on the linker-drug construct is deprotected to reveal the thiol group.
-
Thiol-Maleimide Ligation: This reactive thiol is then conjugated to a maleimide-functionalized antibody, forming a stable thioether bond.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as the PEG-based linker connecting the E3 ligase ligand and the target protein ligand. The PEG component helps to improve the solubility and cell permeability of the PROTAC molecule.
Experimental Protocols
While specific protocols for this compound are not widely published, the following are generalized procedures based on the known chemistry of its functional groups and protocols for similar linkers. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions to yield a primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
Deprotection of the S-acetyl Group
The S-acetyl group is typically removed to yield a free thiol using a base.
Materials:
-
S-acetyl protected compound
-
Hydroxylamine hydrochloride or a suitable base (e.g., sodium hydroxide)
-
Methanol or another suitable solvent
-
Degassed buffers (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Dissolve the S-acetyl protected compound in a suitable solvent like methanol.
-
Add the deprotection reagent (e.g., a solution of hydroxylamine hydrochloride).
-
Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.
-
The resulting free thiol is often used immediately in the next conjugation step to prevent oxidation.
Thiol-Maleimide Conjugation
This reaction forms a stable thioether bond between the deprotected thiol of the linker and a maleimide-functionalized molecule (e.g., an antibody).
Materials:
-
Thiol-containing molecule (deprotected this compound conjugate)
-
Maleimide-functionalized molecule
-
Reaction buffer: PBS (pH 6.5-7.5) with EDTA
-
Spin desalting columns
Procedure:
-
Ensure the maleimide-functionalized molecule is in a suitable reaction buffer (PBS, pH 6.5-7.5).
-
Add the freshly deprotected thiol-containing molecule to the maleimide-functionalized molecule. A molar excess of the maleimide component is often used.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of a free thiol, such as cysteine.
-
Purify the conjugate using a spin desalting column or size-exclusion chromatography to remove unreacted components.
Visualization of Workflows
General Bioconjugation Workflow
The following diagram illustrates the general workflow for utilizing this compound in a two-step bioconjugation process.
Caption: General workflow for bioconjugation using this compound.
Logical Relationship of Functional Groups
This diagram shows the logical relationship and reactivity of the functional groups in this compound.
Caption: Functional group reactivity of this compound.
Quantitative Data
Specific quantitative data on the conjugation efficiency and reaction kinetics for this compound are not extensively available in peer-reviewed literature. However, the efficiency of thiol-maleimide and amine-carboxylic acid reactions are generally high, often exceeding 90% under optimized conditions. Researchers should perform in-house optimization and characterization to determine the efficiency for their specific application.
The following table provides representative data for similar PEG linkers used in bioconjugation to illustrate typical outcomes.
| Linker Type | Biomolecule | Conjugation Method | Typical Drug-to-Antibody Ratio (DAR) | Reference |
| Thiol-reactive PEG4 | Antibody | Thiol-Maleimide | 3.5 - 4.0 | Fictional Example |
| Amine-reactive PEG8 | Protein | NHS Ester | 2.0 - 3.0 | Fictional Example |
Note: The data in this table is for illustrative purposes and not specific to this compound.
Conclusion
This compound is a valuable tool for researchers in bioconjugation, offering a versatile platform for the construction of complex biomolecules. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it particularly well-suited for the development of ADCs and PROTACs. While specific quantitative data and detailed protocols for this particular linker are still emerging, the well-established chemistry of its functional groups provides a solid foundation for its application in a wide range of research and development settings. As with any bioconjugation reagent, careful optimization and characterization are essential for achieving desired outcomes.
References
The Strategic Spacer: An In-depth Technical Guide to the Role of the PEG3 Spacer in S-acetyl-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the S-acetyl-PEG3-Boc molecule, with a specific focus on the critical role of its tri-unit polyethylene glycol (PEG3) spacer. This compound is a heterobifunctional linker, frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation.[1][2] The strategic incorporation of the PEG3 spacer imparts crucial physicochemical properties that significantly influence the efficacy, pharmacokinetics, and overall performance of the resulting bioconjugate.
Core Functionality of this compound
This compound is a discrete (monodisperse) PEG linker, meaning it has a precise and defined length.[3] This characteristic is vital for the rational design of complex molecules like PROTACs. The molecule possesses two key functional groups separated by the PEG3 spacer:
-
S-acetyl (Thioacetate) Group: This protected thiol group can be deprotected under mild conditions to reveal a reactive sulfhydryl (-SH) group. This thiol is then available for covalent linkage to a target molecule, often through a maleimide or other thiol-reactive moiety.[4]
-
Boc (tert-Butyloxycarbonyl) Group: This is a common acid-labile protecting group for an amine.[][6] Upon removal, it reveals a primary amine (-NH2) that can be coupled to another molecule, such as a ligand for an E3 ubiquitin ligase, typically through amide bond formation.[7]
The core utility of this compound lies in its ability to act as a bridge, connecting two different molecular entities. In the context of PROTACs, it links a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[8]
The Pivotal Role of the PEG3 Spacer
The PEG3 spacer is not merely a passive connector; its properties are integral to the function and success of the final PROTAC molecule.[9] The linker's length, flexibility, and hydrophilicity directly modulate the formation and stability of the key "ternary complex" (Target Protein - PROTAC - E3 Ligase), which is the prerequisite for target protein ubiquitination and subsequent degradation.[10][11]
Physicochemical and Pharmacokinetic Influence
The introduction of the PEG3 spacer confers several advantageous properties:
-
Enhanced Solubility: PEG linkers are renowned for their hydrophilicity. The PEG3 moiety significantly increases the aqueous solubility of often hydrophobic PROTAC molecules, which can improve their handling, formulation, and bioavailability.[8][12]
-
Improved Permeability and Reduced Aggregation: By increasing the polarity and hydrodynamic volume of the molecule, the PEG spacer can influence cell permeability and reduce non-specific binding and aggregation.[3][8]
-
Biocompatibility and Reduced Immunogenicity: PEGs are well-established as biocompatible and non-toxic polymers, which can reduce the immunogenic potential of the final conjugate.[3]
-
Optimized Pharmacokinetics (PK): PEGylation is a common strategy to extend the in-vivo half-life of therapeutics by reducing renal clearance. While the short PEG3 chain has a modest effect compared to larger PEGs, it still contributes to a more favorable PK profile.[3]
Structural and Functional Impact
The specific length and flexibility of the PEG3 spacer are critical for biological activity:
-
Spatial Orientation and Ternary Complex Formation: The primary role of the linker is to span the distance between the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex. A linker that is too short may cause steric clashes, preventing the complex from forming. Conversely, an excessively long linker can lead to a high entropic penalty upon binding, reducing the stability and efficacy of the complex.[13] The PEG3 unit provides an optimal, flexible span for many protein-ligase pairs.
-
Modulation of Binding Cooperativity: The linker can actively participate in protein-protein interactions within the ternary complex. Studies have shown that PEG linkers can form hydrogen bonds and van der Waals interactions with residues on the target protein or the E3 ligase, enhancing the stability and cooperativity of the complex.[14] This cooperativity is a key determinant of a PROTAC's degradation efficiency.
-
Vectorial Control: The exit vector from the target-binding ligand and the entry point to the E3 ligase ligand are crucial. The PEG3 linker provides the necessary flexibility to accommodate various attachment points on the respective ligands without compromising their binding affinities.[13]
Quantitative Data and Physicochemical Properties
While specific experimental data for this compound is not extensively published in a consolidated format, the table below summarizes key physicochemical properties for a closely related and structurally similar molecule, S-acetyl-PEG3-t-butyl ester , and provides context for the expected parameters of this compound. These parameters are crucial for computational modeling, formulation development, and pharmacokinetic predictions.
| Property | Value (for S-acetyl-PEG3-t-butyl ester)[15] | Significance in Drug Development |
| Molecular Formula | C15H28O6S | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 336.44 g/mol | Influences diffusion, cell permeability, and pharmacokinetic properties. PROTACs are typically large molecules. |
| Exact Mass | 336.1607 | Used for high-resolution mass spectrometry analysis to confirm compound identity and purity. |
| Solubility | Soluble in DCM, DMF, DMSO, Water[] | Critical for ease of use in synthesis, biological assays, and formulation. PEG moiety enhances aqueous solubility.[8] |
| Appearance | Pale Yellow or Colorless Oily Liquid[] | Basic physical property for material handling and quality control. |
| Storage Condition | -20°C for long term[15] | Important for maintaining the chemical integrity and stability of the linker over time. |
Experimental Protocols
The following sections provide generalized, representative protocols for the synthesis and application of this compound. These are illustrative and may require optimization for specific molecules and experimental systems.
Representative Synthesis of a PROTAC using this compound
This protocol outlines a two-step process to conjugate a target protein ligand (Ligand-A, containing a thiol-reactive group) and an E3 ligase ligand (Ligand-B, a carboxylic acid).
Step 1: Deprotection of the Boc Group and Amide Coupling
-
Dissolution: Dissolve this compound (1 eq) and the E3 ligase ligand (Ligand-B-COOH, 1.1 eq) in an anhydrous solvent such as Dimethylformamide (DMF).
-
Boc Deprotection: Add 4M HCl in dioxane or Trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.
-
Neutralization: Carefully neutralize the reaction mixture with a base such as N,N-Diisopropylethylamine (DIPEA).
-
Amide Coupling: Add a peptide coupling reagent such as HATU (1.2 eq) and additional DIPEA (2-3 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up and purify the resulting intermediate (S-acetyl-PEG3-Ligand-B) by flash chromatography or preparative HPLC.
Step 2: Thiol Deprotection and Conjugation
-
Thiol Deprotection: Dissolve the purified intermediate (S-acetyl-PEG3-Ligand-B) in a solvent mixture, such as methanol/water.
-
Hydrolysis: Add a mild base like aqueous ammonia or hydroxylamine to cleave the acetyl group and expose the free thiol. Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Conjugation: To the solution containing the deprotected thiol intermediate, add the target protein ligand (Ligand-A, e.g., containing a maleimide group) dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Purification: Purify the final PROTAC molecule by preparative HPLC to yield the desired product.
Assessing PROTAC-Mediated Protein Degradation via Western Blot
This protocol provides a standard workflow to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[17]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[19]
-
SDS-PAGE: Normalize protein samples to the same concentration, add Laemmli buffer, and denature by heating at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and repeat the process with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify the band intensities and normalize the target protein level to the loading control. The degradation efficiency is typically reported as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[17]
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the core mechanisms and workflows discussed in this guide.
Caption: PROTAC-mediated targeted protein degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Conclusion
The PEG3 spacer in this compound is a strategically vital component that extends far beyond simple linkage. Its defined length, flexibility, and hydrophilic nature are critical for optimizing the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate. Most importantly, it plays a decisive role in mediating the formation of a productive ternary complex, which is the cornerstone of PROTAC efficacy. A thorough understanding of the multifaceted role of this spacer is essential for the rational design and development of next-generation targeted protein degraders and other complex bioconjugates.
References
- 1. anjiechem.com [anjiechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. precisepeg.com [precisepeg.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
The Sentinel and the Bridge: An In-depth Technical Guide to the Boc Protecting Group in S-acetyl-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug development, particularly in the burgeoning field of targeted protein degradation, linker molecules play a pivotal role in the efficacy and specificity of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). S-acetyl-PEG3-Boc is one such bifunctional linker, designed with precision to bridge a target protein ligand and an E3 ligase ligand. This technical guide delves into the core functionalities of this compound, with a specific focus on the strategic importance and chemical behavior of the tert-butyloxycarbonyl (Boc) protecting group.
Unveiling the Architecture of this compound
This compound is a heterobifunctional linker that incorporates three key components:
-
An S-acetyl protected thiol group: This serves as a latent nucleophile, which, upon deprotection, can readily react with various electrophilic functionalities to conjugate with a ligand. The acetyl group offers stability under a range of chemical conditions.
-
A triethylene glycol (PEG3) spacer: This hydrophilic polyethylene glycol chain enhances the aqueous solubility of the molecule and the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties. The length of the PEG spacer is a critical parameter in optimizing the distance between the target protein and the E3 ligase for effective ubiquitination.
-
A Boc-protected amine group: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[1][2] It masks the reactivity of the primary amine, preventing unwanted side reactions during synthesis and allowing for controlled, sequential conjugation.
The strategic placement of these functionalities allows for a modular and controlled approach to the synthesis of complex biomolecules.
The Boc Protecting Group: A Cornerstone of Amine Protection
The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis, particularly in peptide synthesis and the construction of complex molecules for drug discovery.[1][2] Its popularity stems from its robustness under a wide range of reaction conditions and its facile removal under specific, mild acidic conditions.[1][2]
Mechanism of Boc Protection
The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[1] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.
Mechanism of Boc Deprotection
The removal of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[][4] The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[4][5]
Experimental Protocols
The following sections provide detailed methodologies for the protection and deprotection of amines using the Boc group, adapted for a molecule like this compound.
General Protocol for Boc Protection of an Amine
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., triethylamine (TEA) or sodium bicarbonate)
-
Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water and THF)[6]
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the amine-containing substrate in the chosen solvent in a round-bottom flask.
-
Add the base (typically 1.1-1.5 equivalents) to the solution and stir.
-
Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise to the reaction mixture.[6]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-Boc protected product by column chromatography if necessary.
General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected substrate (e.g., this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the Boc-protected substrate in DCM in a round-bottom flask.
-
Add TFA to the solution (typically 20-50% v/v). A 1:1 mixture of TFA and DCM is a common starting point.[7]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[8] Monitor the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[7]
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected amine.
General Protocol for Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent or use it neat.
-
Add the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours.[8] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with diethyl ether to yield the deprotected amine hydrochloride salt.
Quantitative Data on Boc Deprotection
The efficiency and rate of Boc deprotection can be influenced by the substrate, the acid used, its concentration, and the solvent. Below is a summary of typical conditions and outcomes.
| Deprotection Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| 20-50% TFA | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 hours | >95% | A very common and generally effective method.[7] |
| 4M HCl | 1,4-Dioxane | Room Temperature | 1 - 4 hours | >90% | Often yields the hydrochloride salt directly.[8] |
| Oxalyl Chloride (3 equiv.) | Methanol (MeOH) | Room Temperature | 1 - 4 hours | up to 90% | A milder alternative for substrates sensitive to strong acids.[7] |
| Choline Chloride:pTSA | Neat | Room Temperature | 5 - 60 minutes | >95% | A green chemistry approach using a deep eutectic solvent.[9] |
Orthogonality and Stability Considerations
A key advantage of the Boc group is its orthogonality with other common protecting groups. It is stable to basic conditions, allowing for the selective removal of base-labile groups like Fmoc in the same molecule.[1]
In the context of this compound, it is crucial that the conditions used for Boc deprotection do not cleave the S-acetyl group. The thioester bond of the S-acetyl group is generally stable to the acidic conditions used for Boc removal. However, strong nucleophiles or harsh basic conditions would lead to its cleavage.
Conclusion
The Boc protecting group is an indispensable tool in the synthesis of complex molecules for drug development, such as the PROTAC linker this compound. Its reliable installation, stability under various conditions, and selective removal under mild acidic conditions provide the necessary control for multi-step synthetic strategies. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for researchers and scientists working to advance the field of targeted therapeutics. The judicious use of the Boc group in molecules like this compound enables the precise construction of next-generation medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]
- 5. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anjiechem.com [anjiechem.com]
- 9. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
The S-Acetyl Group in Linker Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug delivery, the precise and controlled modification of biomolecules is paramount. The thiol group of cysteine residues is a prime target for such modifications due to its high nucleophilicity and relative scarcity compared to other functional groups like amines. However, the reactivity of the thiol group also makes it susceptible to oxidation and other undesirable side reactions. The S-acetyl group serves as a robust and versatile protecting group for thiols, enabling chemists to mask the thiol's reactivity until its functionality is required. This technical guide provides an in-depth exploration of the function of the S-acetyl group in linker chemistry, with a focus on its application in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Core Function: A Removable Shield for Thiols
The primary role of the S-acetyl group is to protect the thiol moiety, forming a thioester linkage. This protection strategy is crucial for several reasons:
-
Prevention of Oxidation: Free thiols are readily oxidized to form disulfide bonds, which can lead to unwanted dimerization or oligomerization of molecules.[1] The S-acetyl group effectively prevents this oxidation, ensuring the thiol remains available for specific conjugation reactions.
-
Control of Reactivity: By masking the highly reactive thiol, the S-acetyl group allows for chemoselective reactions to be performed on other functional groups within a molecule without interference from the thiol.
-
Enhanced Stability: S-acetylated compounds can be stored for extended periods without degradation of the thiol functionality.[2][3] This is particularly advantageous in multi-step synthesis and for the long-term storage of intermediates.
A common reagent used to introduce a protected thiol group is N-succinimidyl-S-acetylthioacetate (SATA). SATA reacts specifically with primary amines, such as the lysine residues on proteins, to introduce an S-acetylated linker.[2][4][5]
Deprotection: Unveiling the Reactive Thiol
The utility of the S-acetyl group as a protecting group lies in its facile and selective removal under mild conditions to regenerate the free, reactive thiol. Several methods are employed for the deprotection of the S-acetyl group, each with its own advantages and considerations.
Chemical Deprotection Methods
A variety of chemical reagents can be used to cleave the thioester bond of the S-acetyl group. The choice of reagent often depends on the sensitivity of the substrate and the desired reaction conditions.
-
Hydroxylamine: This is one of the most common methods for S-acetyl deprotection.[2][4] Hydroxylamine hydrochloride, typically used at a neutral to slightly basic pH (7.2-7.5), efficiently cleaves the thioester bond to yield the free thiol.[4][6] The reaction is generally rapid and can be performed at room temperature.[6]
-
Base-Promoted Hydrolysis: Strong bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used to hydrolyze the thioester.[1][7] However, these harsh conditions may not be suitable for sensitive substrates that could be degraded by high pH.[8]
-
Thiol-Thioester Exchange: Milder, more chemoselective deprotection can be achieved through thiol-thioester exchange. Reagents like thioglycolic acid (TGA) and 2-aminothiols (e.g., cysteamine, L-cysteine) can effectively deprotect the S-acetyl group under mild conditions (pH 8, room temperature).[9][10] This method is particularly useful for substrates that are not stable under harsh basic conditions.[9] The biomimetic approach using 2-aminothiols often provides higher yields and shorter reaction times compared to TGA.[10]
Quantitative Comparison of Deprotection Methods
The efficiency of deprotection can vary significantly depending on the chosen method. The following table summarizes key quantitative data for common deprotection reagents.
| Deprotection Reagent | Typical Conditions | Reaction Time | Yield | Key Considerations |
| Hydroxylamine HCl | 0.5 M, pH 7.2-7.5, Room Temp | 2 hours | Good to High | Mild conditions, suitable for many proteins.[4][6] |
| Sodium Hydroxide (NaOH) | Aqueous or alcoholic solution, RT or reflux | 30 min - 2 hours | Variable | Harsh conditions, may degrade sensitive substrates.[1][8] |
| Thioglycolic Acid (TGA) | pH 8, Room Temp | 24 hours | 51-80% | Milder than strong bases, but longer reaction times.[9] |
| Cysteamine (2-aminothiol) | pH 8, Room Temp | 30 minutes | 59-84% | Biomimetic, faster and often higher yielding than TGA.[1][10] |
Experimental Protocols
Protocol 1: Modification of a Protein with SATA
This protocol describes the general procedure for introducing a protected sulfhydryl group onto a protein using SATA.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SATA (N-succinimidyl-S-acetylthioacetate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare a stock solution of SATA (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of the SATA stock solution to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted SATA and the N-hydroxysuccinimide (NHS) by-product by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
The S-acetyl-modified protein can be stored for future use or immediately deprotected.
Protocol 2: Deprotection of S-acetylated Protein using Hydroxylamine
This protocol outlines the deprotection of the S-acetyl group to generate a free thiol.
Materials:
-
S-acetyl-modified protein solution
-
Hydroxylamine•HCl
-
EDTA
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Prepare a deacetylation solution containing 0.5 M Hydroxylamine•HCl and 25 mM EDTA in the reaction buffer. Adjust the pH to 7.2-7.5.[4] Prepare this solution fresh.
-
Add the deacetylation solution to the S-acetyl-modified protein solution (a typical ratio is 1:10 v/v, deacetylation solution to protein solution).
-
Incubate the reaction for 2 hours at room temperature.[4]
-
Remove the hydroxylamine and other small-molecule by-products using a desalting column equilibrated with a buffer containing 5-10 mM EDTA to prevent disulfide bond formation.
-
The protein with the free sulfhydryl group is now ready for subsequent conjugation reactions.
Visualization of Key Processes
Chemical Reactions
The following diagrams illustrate the key chemical transformations involving the S-acetyl group.
Caption: Reaction of a primary amine on a protein with SATA.
Caption: Deprotection of the S-acetyl group using hydroxylamine.
Experimental Workflow
The overall workflow for introducing a reactive thiol onto a protein for subsequent conjugation is depicted below.
Caption: Workflow for ADC production using an S-acetylated linker.
Application in Drug Development: Antibody-Drug Conjugates
The S-acetyl group plays a critical, albeit indirect, role in the construction of ADCs. The primary strategy involves the introduction of a free thiol onto the antibody via an S-acetylated linker, which then serves as a handle for conjugation to a cytotoxic payload.
Intracellular Processing of ADCs
Once an ADC is administered, it circulates in the bloodstream until it encounters a target cell expressing the specific antigen recognized by the antibody. The ADC then binds to the antigen and is internalized by the cell, typically through receptor-mediated endocytosis.[11][12][13] The ADC is trafficked through the endosomal-lysosomal pathway, where the acidic environment and the presence of various enzymes lead to the degradation of the ADC and the release of the cytotoxic payload.[11][12][13][14]
It is important to note that in the context of ADCs constructed using the workflow described above, the S-acetyl group is removed before the drug is attached. The resulting thioether bond formed between the antibody's new thiol and a maleimide-functionalized drug is generally stable.[4] The release of the drug is therefore dependent on the nature of the rest of the linker (e.g., whether it contains an acid-labile or enzyme-cleavable site) or on the degradation of the antibody itself.[15]
S-acetylated Prodrugs
An alternative strategy involves the use of S-acetylated molecules as prodrugs. In this approach, a therapeutic agent is rendered inactive by the presence of an S-acetyl group. Upon entering a cell, intracellular thioesterases can cleave the S-acetyl group, releasing the active, thiol-containing drug.[16] For instance, S-acetyl-glutathione is used to increase intracellular glutathione levels, as it can cross the cell membrane more readily than glutathione itself and is then converted to glutathione by cytoplasmic thioesterases.[16] This concept can be extended to other therapeutic agents where a free thiol is essential for their activity.
Conclusion
The S-acetyl group is a cornerstone of modern bioconjugation chemistry, providing a reliable and efficient means of protecting thiol groups. Its stability under a range of conditions, coupled with the ease of its removal under mild protocols, makes it an invaluable tool for the synthesis of complex biomolecules, including antibody-drug conjugates. The ability to introduce a reactive thiol at a specific site on a protein opens up a vast array of possibilities for the construction of targeted therapies and other advanced bioconjugates. As the field of drug delivery continues to evolve, the fundamental principles of protecting group chemistry, exemplified by the S-acetyl group, will undoubtedly remain central to the development of the next generation of precision medicines.
References
- 1. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 7. researchgate.net [researchgate.net]
- 8. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DirectMultiStep: Direct Route Generation for Multi-Step Retrosynthesis [arxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iphasebiosci.com [iphasebiosci.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Selective Deprotection of S-acetyl-PEG3-Boc for Thiol Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bifunctional linker, S-acetyl-PEG3-Boc, incorporates two key protecting groups: an S-acetyl group masking a reactive thiol and a tert-butyloxycarbonyl (Boc) group protecting a primary amine. This architecture is valuable in chemical biology and drug development, particularly for constructing antibody-drug conjugates (ADCs) or other bioconjugates. The S-acetyl and Boc groups are orthogonal, meaning one can be removed selectively without affecting the other, allowing for controlled, stepwise conjugation strategies.[1][2] The S-acetyl group provides stability against premature oxidation of the thiol, while the Boc group is a standard protection for amines.[2][3] This document provides detailed protocols for the selective deprotection of the S-acetyl group to expose the thiol moiety, protocols for the orthogonal deprotection of the Boc group, and methods for quantifying the newly exposed free thiol.
Deprotection Strategies
The orthogonality of the S-acetyl and Boc protecting groups stems from their differing lability; the S-acetyl group is susceptible to nucleophilic or basic conditions, whereas the Boc group is labile to acid.[1][2][3] This allows for three distinct synthetic pathways:
-
Selective Thiol Exposure (S-acetyl Deprotection): Mildly basic or nucleophilic conditions are used to cleave the thioester, leaving the acid-labile Boc group intact. This is ideal when the thiol is required for the initial conjugation step.
-
Selective Amine Exposure (Boc Deprotection): Anhydrous acidic conditions, most commonly Trifluoroacetic Acid (TFA), are used to remove the Boc group while the S-acetyl group remains stable.[4]
-
Concurrent or Sequential Deprotection: Both groups can be removed by applying the appropriate conditions sequentially.
This application note focuses primarily on the selective exposure of the thiol group.
Protocols for Selective S-acetyl Deprotection
For sensitive substrates, harsh conditions like strong bases (e.g., NaOH) can lead to decomposition.[5] Therefore, milder, chemoselective methods are preferred.[6] A biomimetic approach using 2-aminothiols offers rapid and high-yield deprotection under physiological conditions.[3][7]
Protocol 1: Deprotection via Thiol-Thioester Exchange (Biomimetic Approach)
This method utilizes a 2-aminothiol like cysteamine in a mechanism that mimics Native Chemical Ligation (NCL). It involves a rapid and reversible thiol-thioester exchange, followed by an irreversible intramolecular S-to-N acyl transfer, which drives the reaction to completion.[3][7]
Materials:
-
This compound compound
-
Methanol (MeOH)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0), degassed
-
Cysteamine (or L-cysteine)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the this compound substrate in a minimal amount of methanol.
-
In a separate flask, prepare the reaction buffer (0.1 M Phosphate Buffer, pH 8.0). For optimal results, degas the buffer by bubbling with nitrogen or argon for 15-20 minutes to prevent oxidation of the exposed thiol.
-
Under an inert atmosphere (nitrogen or argon), add the substrate solution to the degassed buffer. A common solvent ratio is 1:9 (v/v) MeOH:buffer.[6]
-
Add 2 equivalents of the deprotecting agent (cysteamine).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[6][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product can be purified using standard aqueous workup and column chromatography.
Protocol 2: Deprotection with Hydroxylamine
Hydroxylamine is a commonly used reagent for cleaving thioesters, particularly after modifying proteins with reagents like SATA.[8][9][10]
Materials:
-
This compound compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.5
-
EDTA (Ethylenediaminetetraacetic acid)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Desalting column
Procedure:
-
Prepare a 0.5 M hydroxylamine solution immediately before use.[9][10] To make 10 mL of this solution, dissolve 348 mg of hydroxylamine hydrochloride and 95 mg of tetrasodium EDTA in 8 mL of PBS (pH 7.2-8.5). Adjust the pH back to the original buffer pH with NaOH and bring the final volume to 10 mL with ultrapure water.[9]
-
Dissolve the this compound compound in a suitable buffer or solvent.
-
Combine the substrate solution with the hydroxylamine solution. A common ratio is 10 parts substrate solution to 1 part hydroxylamine solution (e.g., 1.0 mL of substrate with 100 µL of 0.5 M hydroxylamine).[9]
-
Mix the contents and incubate the reaction for 2 hours at room temperature.[9][10]
-
Remove the excess hydroxylamine and byproducts using a desalting column, eluting into a buffer containing 10 mM EDTA to minimize disulfide bond formation.[9]
Protocol for Orthogonal Boc Deprotection
The Boc group is reliably removed under acidic conditions, leaving the S-acetyl group intact.[4]
Materials:
-
This compound compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas supply
-
Cold diethyl ether
Procedure:
-
Dissolve the this compound substrate in anhydrous DCM (e.g., 10-20 mL per gram of substrate) under an inert atmosphere.
-
Add an equal volume of TFA to the solution (e.g., a 1:1 ratio of DCM:TFA, resulting in 50% TFA). Common concentrations range from 20-50% TFA in DCM.[4][11]
-
Stir the reaction at room temperature for 1-4 hours. Monitor completion by TLC.[4]
-
Upon completion, remove the DCM and excess TFA under reduced pressure (in vacuo).[11]
-
To isolate the product as a trifluoroacetate salt, precipitate it by adding the concentrated solution dropwise to a stirred flask of cold diethyl ether.
-
Isolate the precipitated product by filtration or centrifugation. Wash the solid with cold diethyl ether to remove residual impurities.
-
Dry the final product under vacuum.[4]
Quantification of Thiol Exposure: Ellman's Test
To confirm the successful deprotection of the S-acetyl group and quantify the concentration of the free thiol, the Ellman's Test is a reliable and widely used colorimetric assay.[12][13] The assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB²⁻) anion, which has a strong absorbance at 412 nm.[14]
Materials:
-
Deprotected Thiol-PEG3-Boc sample
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[14]
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[14]
-
UV-Vis Spectrophotometer and cuvettes.
Procedure:
-
For each sample to be tested, prepare two tubes.
-
To each tube, add 1.25 mL of Reaction Buffer and 25 µL of the Ellman's Reagent Solution.[14]
-
To one tube (the "sample"), add a known volume of your deprotected sample (e.g., 125 µL). Note: The final thiol concentration should ideally be below 1 mM to ensure accuracy.[14] Dilute the sample if necessary.
-
To the second tube (the "blank"), add the same volume of the buffer used to dissolve your sample (e.g., 125 µL of Reaction Buffer).[14]
-
Mix both tubes well and incubate at room temperature for 15 minutes.[14]
-
Set the spectrophotometer to zero absorbance at 412 nm using the blank solution.
-
Measure the absorbance of the sample solution at 412 nm.
-
Calculate the concentration of the free thiol using the Beer-Lambert law:
Concentration (M) = Absorbance / (ε × l)
Where:
-
Remember to account for the dilution factor of your sample in the final calculation.
Data Presentation
The selection of a deprotection reagent depends on the substrate's stability, desired reaction time, and required yield. The table below summarizes quantitative data for various S-acetyl deprotection methods.
| Reagent/Method | Substrate Type | Reaction Conditions | Time | Yield (%) | Reference(s) |
| Biomimetic (Cysteamine) | S-acetyl heterocycles | 2 eq. Cysteamine, MeOH:PB pH 8 (1:9), rt | 30 min | up to 84% | [7][15] |
| Thioglycolic Acid (TGA) | S-acyl bisthiazolidines | 2 eq. TGA, PB pH 8, rt | 24 h | 51-80% | [3][5] |
| Polymer-supported TGA | S-acyl bisthiazolidines | 2 eq. TG-NCO-SH, PB pH 8, rt | 24 h | 61-93% | [3][5] |
| Hydroxylamine | S-acetyl bisthiazolidine | NH₂OH·HCl, TEA, MeOH | - | 33% | [5] |
| Basic Hydrolysis | General thioacetates | NaOH in EtOH/H₂O, reflux | Varies | Substrate dependent (decomposition possible) | [5][6] |
Visualizations
Logical Workflow for Deprotection and Analysis
Caption: General experimental workflow for S-acetyl deprotection and subsequent analysis.
Decision Logic for Selective Deprotection
Caption: Decision tree for choosing the correct orthogonal deprotection strategy.
Simplified Reaction Mechanisms
Caption: Simplified schemes for selective S-acetyl and Boc group removal.
References
- 1. biosynth.com [biosynth.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. manuals.plus [manuals.plus]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. interchim.fr [interchim.fr]
- 13. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 14. broadpharm.com [broadpharm.com]
- 15. Thioester deprotection using a biomimetic NCL approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Synthesis of PROTACs Using S-acetyl-PEG3-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties.[6]
This document provides a detailed guide to the synthesis of PROTACs utilizing S-acetyl-PEG3-Boc, a flexible and hydrophilic polyethylene glycol (PEG)-based linker. PEG linkers are widely used in PROTAC design to improve solubility and pharmacokinetic properties.[7][8] We present a step-by-step synthesis protocol, methodologies for key experimental evaluations, and illustrative data to guide researchers in the development of novel PROTACs.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][5]
Caption: PROTAC-mediated protein degradation pathway.
Step-by-Step Synthesis of a PROTAC using this compound
This protocol outlines a general synthetic route for constructing a PROTAC using this compound as the linker. The synthesis involves the sequential coupling of the linker to the E3 ligase ligand and then to the POI ligand, followed by deprotection steps.
Caption: General workflow for PROTAC synthesis.
Protocol: Synthesis of a Hypothetical PROTAC
This protocol describes the synthesis of a PROTAC targeting a protein of interest (POI) and recruiting the von Hippel-Lindau (VHL) E3 ligase.
Step 1: Coupling of this compound to the VHL Ligand
-
Materials:
-
VHL ligand with a free amine (e.g., derivative of VH032)
-
S-acetyl-PEG3-acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve the VHL ligand (1.0 eq) and S-acetyl-PEG3-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the VHL-linker-Boc intermediate.
-
Step 2: Boc Deprotection
-
Materials:
-
VHL-linker-Boc intermediate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
-
Procedure:
-
Dissolve the VHL-linker-Boc intermediate in DCM.
-
Add TFA (20-30% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.[9]
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA to yield the VHL-linker-amine intermediate as a TFA salt.
-
Step 3: Coupling to the POI Ligand
-
Materials:
-
VHL-linker-amine intermediate (TFA salt)
-
POI ligand with a carboxylic acid functional group
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the VHL-linker-amine intermediate (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC with the S-acetyl protecting group.
-
Step 4: S-acetyl Deprotection (if required)
The S-acetyl group can be left on as it may be cleaved in situ, or it can be removed to yield a free thiol.
-
Materials:
-
S-acetyl protected PROTAC
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium hydroxide)
-
Methanol/water
-
-
Procedure:
-
Dissolve the S-acetyl protected PROTAC in a mixture of methanol and water.
-
Add an aqueous solution of hydroxylamine hydrochloride and adjust the pH to ~7 with a base.
-
Stir the reaction at room temperature until deprotection is complete as monitored by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Experimental Evaluation of PROTACs
A series of in vitro and cell-based assays are essential to characterize the synthesized PROTACs.
Caption: Workflow for experimental evaluation of PROTACs.
Binding Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to assess the binding of the PROTAC to its target proteins and the formation of the ternary complex.[10][11][12]
Protocol: TR-FRET Ternary Complex Formation Assay
-
Materials:
-
Synthesized PROTAC
-
His-tagged E3 ligase (e.g., VHL complex)
-
GST-tagged POI
-
Tb-conjugated anti-GST antibody (donor)
-
Fluorescein-conjugated anti-His antibody (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
-
-
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the His-tagged E3 ligase, GST-tagged POI, Tb-anti-GST antibody, and fluorescein-anti-His antibody.
-
Add the PROTAC dilutions to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm and 620 nm).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Protein Degradation Assays
Western blotting is a standard technique to quantify the degradation of the target protein in cells treated with a PROTAC.[13]
Protocol: Western Blot for Protein Degradation
-
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI and the loading control.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Cell Viability Assays
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the cytotoxicity of PROTACs.[5][14][15][16][17]
Protocol: CellTiter-Glo® Assay
-
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Opaque-walled multi-well plates (e.g., 96-well)
-
CellTiter-Glo® Reagent
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate and incubate overnight.
-
Treat the cells with a range of PROTAC concentrations for a desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Data Presentation
Quantitative data from the experimental evaluation should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Binding and Ternary Complex Formation
| PROTAC ID | Linker | Binary Binding Affinity (Kd, nM) | Ternary Complex Formation (TR-FRET EC50, nM) |
| POI | E3 Ligase | ||
| PROTAC-1 | S-acetyl-PEG3 | 150 | 250 |
| Control-1 | Alkyl-C8 | 120 | 230 |
Table 2: Cellular Degradation and Viability
| PROTAC ID | DC50 (nM) | Dmax (%) | Cell Viability IC50 (µM) |
| PROTAC-1 | 50 | >90 | 5.2 |
| Control-1 | 200 | 75 | 10.8 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein.[13][18][19][20] Dmax: Maximum percentage of protein degradation achieved.[13][18][19][20][21]
Conclusion
The synthesis of PROTACs using this compound offers a versatile approach to developing novel protein degraders with potentially favorable physicochemical properties. The detailed protocols and experimental workflows provided in this document serve as a comprehensive guide for researchers in the field of targeted protein degradation. Careful synthesis, purification, and thorough experimental evaluation are crucial for the successful development of potent and selective PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com [promega.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syngene-aws-storage01.s3.ap-south-1.amazonaws.com [syngene-aws-storage01.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. OUH - Protocols [ous-research.no]
- 16. promega.com [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes: The Use of S-acetyl-PEG3-Boc in Antibody-Drug Conjugate (ADC) Development
References
- 1. labinsights.nl [labinsights.nl]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 7. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for S-acetyl-PEG3-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended reaction conditions for the successful conjugation of S-acetyl-PEG3-Boc to maleimide-functionalized molecules. The process involves a two-step procedure: the deprotection of the S-acetyl group to yield a free thiol, followed by the conjugation of the thiol to a maleimide. An optional third step for the deprotection of the Boc group is also described.
Overview of the Conjugation Strategy
The conjugation of this compound to a maleimide-containing molecule is a robust method for linking this versatile PEG spacer to proteins, peptides, or other biomolecules. The workflow involves the following key steps:
-
S-acetyl Deprotection: The thioester bond of the S-acetyl group is cleaved to expose the reactive thiol (sulfhydryl) group. This is typically achieved under mild conditions using a nucleophilic reagent like hydroxylamine.
-
Thiol-Maleimide Ligation: The newly generated thiol group undergoes a Michael addition reaction with the double bond of a maleimide ring, forming a stable thioether bond. This reaction is highly specific for thiols at a neutral to slightly acidic pH.
-
Boc Deprotection (Optional): The tert-butyloxycarbonyl (Boc) protecting group on the amine can be removed under acidic conditions if the primary amine is required for subsequent modifications.
Recommended Reaction Conditions
The following tables summarize the recommended conditions for each step of the conjugation process.
Table 1: S-acetyl Deprotection Conditions
| Parameter | Recommended Conditions | Notes |
| Deprotection Reagent | Hydroxylamine hydrochloride | A mild and efficient reagent for thioester cleavage. |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) with a co-solvent (e.g., DMSO, DMF) if needed for solubility. | Ensure the final solution is clear. |
| pH | 7.2 - 7.5 | Optimal for hydroxylamine activity and maintaining the stability of many biomolecules. |
| Concentration | 0.5 M Hydroxylamine, 25 mM EDTA | EDTA is included to chelate metal ions that can catalyze thiol oxidation.[1][2] |
| Temperature | Room temperature (20-25°C) | Provides a balance between reaction rate and stability of the reactants. |
| Reaction Time | 1 - 2 hours | Monitor reaction progress by analytical techniques if possible.[3] |
Table 2: Thiol-Maleimide Ligation Conditions
| Parameter | Recommended Conditions | Notes |
| Reactants | Thiol-PEG3-Boc (deprotected) and a maleimide-functionalized molecule | |
| Solvent | Thiol-free aqueous buffer (e.g., PBS, HEPES) | Avoid buffers containing thiols, such as DTT.[4] |
| pH | 6.5 - 7.5 | This pH range ensures high selectivity for the thiol-maleimide reaction over reactions with amines.[5] |
| Molar Ratio | 10- to 20-fold molar excess of the maleimide-containing reagent | This drives the reaction to completion.[4][6] |
| Temperature | Room temperature (20-25°C) or 4°C | 4°C is recommended for sensitive proteins to minimize degradation, though the reaction will be slower.[5] |
| Reaction Time | 2 - 4 hours at room temperature, or overnight at 4°C | The reaction progress can be monitored by HPLC.[4][5] |
Table 3: Boc Deprotection Conditions (Optional)
| Parameter | Recommended Conditions | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | A strong acid commonly used for Boc deprotection. |
| Solvent | Dichloromethane (DCM) | A common organic solvent for this reaction. |
| Concentration | 20-50% TFA in DCM | The concentration can be adjusted based on the substrate's sensitivity. |
| Temperature | 0°C to room temperature | The reaction is often started at a lower temperature to control exothermicity. |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS until the starting material is consumed. |
Experimental Protocols
Protocol 1: S-acetyl Deprotection of this compound
This protocol describes the generation of the free thiol from this compound using hydroxylamine.
Materials:
-
This compound
-
Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5[1][2]
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Organic co-solvent (e.g., DMSO or DMF), if required
-
Desalting column
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO) if it is not readily soluble in aqueous buffer.
-
Add the this compound solution to the Deacetylation Solution.
-
Incubate the reaction mixture for 2 hours at room temperature.[2]
-
Immediately purify the resulting Thiol-PEG3-Boc using a desalting column equilibrated with a degassed buffer (e.g., PBS with 1 mM EDTA, pH 7.0) to remove excess hydroxylamine and prevent thiol oxidation.[3]
-
The purified thiol-containing PEG linker is now ready for immediate use in the conjugation reaction.
Protocol 2: Thiol-Maleimide Conjugation
This protocol details the conjugation of the deprotected Thiol-PEG3-Boc to a maleimide-functionalized molecule (e.g., a protein).
Materials:
-
Purified Thiol-PEG3-Boc solution from Protocol 1
-
Maleimide-functionalized molecule (e.g., protein) in a thiol-free buffer (e.g., PBS, pH 7.0)
-
Degassed buffers
Procedure:
-
Ensure the maleimide-functionalized molecule is dissolved in a thiol-free buffer at a pH between 6.5 and 7.5.[5]
-
Add the freshly deprotected Thiol-PEG3-Boc solution to the maleimide-functionalized molecule solution to achieve the desired molar ratio (a 10-20 fold molar excess of the maleimide is a good starting point).[5][6]
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[4]
-
The progress of the conjugation reaction can be monitored by techniques such as RP-HPLC to separate the starting materials from the final conjugate.[5]
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted starting materials.
Visualized Workflows
Caption: Workflow for the deprotection of this compound.
Caption: Workflow for thiol-maleimide conjugation.
References
- 1. store.sangon.com [store.sangon.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteochem.com [proteochem.com]
Application Notes and Protocols for Protein Labeling with S-acetyl-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG3-Boc is a heterobifunctional linker designed for the precise and controlled conjugation of payloads to proteins. This reagent is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and for the site-specific modification of proteins for research applications. The linker features three key components:
-
An S-acetyl protected thiol group : This allows for the controlled generation of a reactive thiol moiety for conjugation to thiol-reactive payloads. The acetyl group provides stability during initial reaction steps and can be selectively removed under mild conditions.
-
A polyethylene glycol (PEG) spacer : The three-unit PEG spacer enhances the solubility and stability of the resulting protein conjugate. PEG linkers are known to reduce aggregation and immunogenicity of proteins.
-
A tert-butyloxycarbonyl (Boc) protected amine group : The Boc protecting group allows for a two-step conjugation strategy. The initial protein modification occurs through the thiol group, and subsequent deprotection of the Boc group reveals a primary amine that can be used for further functionalization.
This document provides detailed protocols for the use of this compound to label proteins with payloads, including methods for deprotection, conjugation, and characterization of the final product.
Principle of the Method
The labeling of a protein with a payload using this compound is a multi-step process that involves the initial modification of the protein, followed by deprotection of the linker's functional groups and subsequent payload conjugation. The general workflow is as follows:
-
Protein Thiolation (optional): If the target protein does not have available free thiols, lysine residues can be modified to introduce protected thiol groups.
-
S-acetyl Deprotection: The S-acetyl group on the PEG linker is removed to expose the reactive thiol group.
-
Protein-Linker Conjugation: The deprotected linker is conjugated to the protein.
-
Boc Deprotection: The Boc protecting group on the amine is removed to reveal a primary amine.
-
Payload Conjugation: The payload of interest, functionalized with an amine-reactive group, is conjugated to the deprotected amine on the linker.
-
Purification and Characterization: The final protein-payload conjugate is purified and characterized to determine purity, homogeneity, and the drug-to-antibody ratio (DAR).
Experimental Protocols
Materials and Reagents
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound linker
-
Hydroxylamine hydrochloride
-
Trifluoroacetic acid (TFA)
-
Payload with an amine-reactive functional group (e.g., NHS ester)
-
Organic solvent (e.g., DMSO, DMF)
-
Reaction buffers (e.g., phosphate buffer, borate buffer)
-
Quenching reagents (e.g., Tris, glycine)
-
Desalting columns (e.g., Sephadex G-25)
-
Chromatography systems (SEC-HPLC, HIC-HPLC)
-
Mass spectrometer
Protocol 1: Two-Step Protein Labeling via Thiolation of Lysine Residues
This protocol is suitable for proteins that do not have readily available free cysteine residues for conjugation.
Step 1: Introduction of Protected Thiols onto the Protein
-
Protein Preparation: Dissolve the protein to be modified in a reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5) to a concentration of 2-10 mg/mL.[1]
-
SATA Reagent Preparation: Immediately before use, dissolve N-succinimidyl S-acetylthioacetate (SATA) in an organic solvent like DMSO to a concentration of ~55 mM.[1]
-
Acylation Reaction: Add the SATA solution to the protein solution at a 9:1 molar ratio of SATA to protein.[1] Incubate the reaction for 30 minutes at room temperature.[1]
-
Removal of Excess SATA: Purify the SATA-modified protein using a desalting column equilibrated with the reaction buffer to remove excess, unreacted SATA.[1]
Step 2: S-acetyl Deprotection to Generate Free Thiols
-
Deacetylation Solution Preparation: Prepare a deacetylation solution of 0.5 M hydroxylamine hydrochloride and 25 mM EDTA in PBS, adjusting the pH to 7.2-7.5.[1]
-
Deacetylation Reaction: Add the deacetylation solution to the SATA-modified protein solution. Incubate for 2 hours at room temperature.[1]
-
Purification of Thiolated Protein: Purify the sulfhydryl-modified protein using a desalting column equilibrated with a degassed buffer containing 10 mM EDTA to prevent disulfide bond formation.[1]
Step 3: Conjugation of this compound to the Thiolated Protein
-
Linker Preparation: Dissolve this compound in an organic solvent (e.g., DMSO) to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the this compound solution to the thiolated protein solution at a 5-10 fold molar excess of the linker over the available thiol groups. The reaction is typically performed at a slightly basic pH (7.5-8.5) to facilitate the reaction.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess linker by size-exclusion chromatography (SEC) or dialysis.
Step 4: Boc Deprotection
-
Solvent Exchange: If necessary, exchange the buffer of the protein-linker conjugate to an appropriate solvent for the deprotection step (e.g., anhydrous dichloromethane).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%.[3][4]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS.[3]
-
TFA Removal: Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.[2]
-
Protein Precipitation and Washing: Precipitate the deprotected protein by adding cold diethyl ether. Centrifuge to pellet the protein and wash the pellet with cold diethyl ether to remove residual TFA.[2]
-
Resuspension: Air-dry the protein pellet and resuspend it in a suitable buffer (e.g., PBS, pH 7.4).[2]
Step 5: Payload Conjugation
-
Payload Preparation: Dissolve the amine-reactive payload (e.g., NHS ester) in an organic solvent (e.g., DMSO) to a high concentration.
-
Conjugation Reaction: Add the payload solution to the deprotected protein-linker conjugate solution at a 3-5 fold molar excess.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a quenching reagent such as Tris or glycine to a final concentration of 50-100 mM.
Step 6: Final Purification and Characterization
-
Purification: Purify the final protein-payload conjugate using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.
-
Characterization:
-
Purity and Aggregation: Analyze the purified conjugate by SEC-HPLC.
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per protein using Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry.[][6][7]
-
Identity and Integrity: Confirm the molecular weight of the conjugate by mass spectrometry.
-
Data Presentation
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Protein Concentration | 1-10 mg/mL | UV-Vis Spectroscopy (A280) | [1] |
| Linker:Protein Molar Ratio (Thiolation) | 9:1 (SATA:Protein) | - | [1] |
| Linker:Protein Molar Ratio (Conjugation) | 5-10:1 | - | [2] |
| Payload:Protein Molar Ratio | 3-5:1 | - | - |
| S-acetyl Deprotection Efficiency | >90% | Ellman's Assay, LC-MS | [8] |
| Boc Deprotection Efficiency | >95% | LC-MS | [3] |
| Final Drug-to-Antibody Ratio (DAR) | 2-4 | HIC-HPLC, Mass Spectrometry | [6][7][] |
| Purity of Final Conjugate | >95% | SEC-HPLC | [10] |
| Aggregate Content | <5% | SEC-HPLC | [10] |
Visualization
Caption: Experimental workflow for protein labeling with this compound.
Caption: Logical steps in the this compound conjugation process.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 6. agilent.com [agilent.com]
- 7. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 8. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for Attaching S-acetyl-PEG3-Boc to a Ligand of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of bioconjugation and drug development, polyethylene glycol (PEG) linkers are instrumental in improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The S-acetyl-PEG3-Boc linker is a heterobifunctional reagent that provides a versatile platform for covalently attaching a ligand of interest, such as a small molecule drug, to a biomolecule, like an antibody or protein. This linker features a Boc-protected amine and an S-acetyl-protected thiol, allowing for a sequential and controlled conjugation strategy.
These application notes provide a comprehensive guide to the principles, experimental protocols, and characterization methods for utilizing this compound in your research. The protocols detailed below are designed to be adaptable to a variety of ligands and biomolecules, with specific considerations for optimizing your conjugation strategy.
Principle of the Method
The conjugation strategy using this compound is a multi-step process that leverages the orthogonal protecting groups to ensure specific and efficient coupling. The general workflow involves:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is removed from the amine terminus of the linker under acidic conditions. This exposes a primary amine for conjugation to the ligand of interest.
-
Ligand Conjugation: The now-free amine on the PEG linker is coupled to a reactive functional group (e.g., a carboxylic acid) on the ligand of interest, typically through amide bond formation.
-
S-acetyl Deprotection: The acetyl group is removed from the sulfur atom, revealing a reactive thiol (sulfhydryl) group.
-
Biomolecule Conjugation: The exposed thiol on the ligand-linker construct is then reacted with a thiol-reactive group (e.g., a maleimide) on the target biomolecule to form a stable conjugate.
This sequential approach allows for the purification of intermediates and ensures that the final bioconjugate is well-defined.
Data Presentation
| Parameter | Reagent/Condition | Typical Yield/Efficiency | Notes |
| Boc Deprotection | 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1] | >95% (qualitative) | Reaction is typically rapid (1-2 hours at room temperature) and monitored by TLC or LC-MS.[1] |
| S-acetyl Deprotection | Hydroxylamine (NH2OH) | Variable, can be low | Yields can be poor due to side reactions; optimization is often required.[2] |
| Amine-Carboxyl Coupling | EDC/Sulfo-NHS | 50-90% | Efficiency depends on the specific ligand and reaction conditions. |
| Thiol-Maleimide Conjugation | pH 6.5-7.5 | >90% | Reaction is generally efficient and specific at this pH range.[3] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of linker).
-
To the solution, add an equal volume of TFA (e.g., 10 mL).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in DCM and carefully neutralize the excess acid by washing with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the deprotected linker (S-acetyl-PEG3-NH2). The product is often obtained as a TFA salt if the neutralization step is omitted, which can be used directly in the next step.[1]
Protocol 2: Conjugation of the Deprotected Linker to a Carboxyl-Containing Ligand
This protocol details the formation of an amide bond between the deprotected linker and a ligand of interest.
Materials:
-
S-acetyl-PEG3-NH2 (from Protocol 1)
-
Carboxyl-containing ligand of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or other suitable organic solvent
-
Diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Dissolve the carboxyl-containing ligand in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to activate the carboxylic acid. Stir at room temperature for 15-30 minutes.
-
In a separate flask, dissolve S-acetyl-PEG3-NH2 (1.0 equivalent) in anhydrous DMF and add DIPEA (2-3 equivalents) to act as a base.
-
Add the activated ligand solution to the linker solution and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the S-acetyl-PEG3-ligand conjugate by reverse-phase HPLC.
Protocol 3: S-acetyl Deprotection of the Ligand-Linker Conjugate
This protocol describes the removal of the S-acetyl group to generate a free thiol.
Materials:
-
S-acetyl-PEG3-ligand conjugate (from Protocol 2)
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5
-
Degassing equipment
-
Desalting column
Procedure:
-
Dissolve the S-acetyl-PEG3-ligand conjugate in a degassed buffer (e.g., PBS, pH 7.2-7.5).
-
Prepare a stock solution of hydroxylamine hydrochloride in the same buffer.
-
Add the hydroxylamine solution to the ligand-linker solution to a final concentration of ~50 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Immediately purify the resulting thiol-containing ligand-linker conjugate using a desalting column to remove excess hydroxylamine. The product should be used promptly in the next step to avoid thiol oxidation.
Protocol 4: Conjugation to a Thiol-Reactive Biomolecule
This protocol outlines the final conjugation of the thiol-activated ligand to a biomolecule containing a maleimide group.
Materials:
-
Thiol-activated ligand-linker conjugate (from Protocol 3)
-
Maleimide-functionalized biomolecule (e.g., antibody, protein)
-
Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)[3]
-
Size-exclusion chromatography (SEC) or other protein purification system
Procedure:
-
Dissolve the maleimide-functionalized biomolecule in a thiol-free buffer at a pH between 6.5 and 7.5.[3]
-
Add the freshly prepared thiol-activated ligand-linker conjugate to the biomolecule solution. A molar excess of the ligand-linker (e.g., 5-10 fold) is typically used.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[3]
-
Monitor the conjugation reaction by SDS-PAGE or mass spectrometry, which will show an increase in the molecular weight of the biomolecule.
-
Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.
-
Purify the final bioconjugate using size-exclusion chromatography to remove unreacted ligand-linker and other small molecules.[3]
-
Characterize the purified conjugate by methods such as mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR), if applicable.[4][5]
Mandatory Visualization
Caption: Experimental workflow for attaching a ligand to a biomolecule using this compound.
References
Application Notes and Protocols for the Purification of S-acetyl-PEG3-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG3-Boc is a heterobifunctional polyethylene glycol (PEG) linker of discrete length, playing a crucial role in the synthesis of complex biomolecules and targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1][2] The S-acetyl group serves as a stable protecting group for a thiol functionality, which can be deprotected under specific conditions to reveal a reactive sulfhydryl group. The Boc (tert-butyloxycarbonyl) group protects an amine, which is readily deprotected under acidic conditions for subsequent conjugation.[3][4] The short PEG chain enhances solubility and provides a flexible spacer.[5]
The purity of this compound is paramount for the successful synthesis of the final conjugate, ensuring batch-to-batch consistency and predictable biological activity. This document provides detailed application notes and protocols for the purification of this compound conjugates, focusing on common laboratory-scale techniques.
Purification Strategies
The purification of this compound primarily relies on chromatographic techniques that separate the target molecule from starting materials, reagents, and byproducts based on differences in polarity and size. The choice of the purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
The two most common and effective methods for the purification of small, polar molecules like this compound are:
-
Flash Column Chromatography: A preparative liquid chromatography technique that uses a stationary phase (typically silica gel) and a solvent system to separate components of a mixture. It is a versatile and scalable method suitable for routine purification.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution chromatographic technique that uses a nonpolar stationary phase and a polar mobile phase. RP-HPLC is ideal for achieving high purity, especially for final polishing steps or when dealing with closely related impurities.[6][7]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel flash chromatography. The polarity of the eluent is gradually increased to elute the product while retaining more polar impurities.
Materials and Equipment:
-
Crude this compound reaction mixture
-
Silica gel (230-400 mesh)
-
Flash chromatography system (manual or automated)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Chloroform (CHCl3)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
TLC stain (e.g., potassium permanganate or modified Dragendorff stain for PEG-containing compounds)
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of DCM and then adding the silica gel. Evaporate the solvent completely to obtain a dry, free-flowing powder. This is known as "dry loading."
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM or a mixture of DCM and a small amount of MeOH).
-
Carefully pack the column with the silica slurry, ensuring there are no air bubbles or cracks.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a low-polarity solvent system (e.g., 100% DCM or 98:2 DCM:MeOH).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH). A slow gradient of 1-10% methanol in chloroform or DCM can provide good separation for PEG-containing compounds.[8]
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Fraction Analysis and Product Recovery:
-
Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots using a suitable stain. PEG-containing compounds can sometimes be challenging to visualize with UV light alone.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Representative Flash Chromatography Purification
| Parameter | Value |
| Crude Material | 1.0 g |
| Stationary Phase | Silica Gel (40 g) |
| Eluent System | Gradient of 0% to 10% Methanol in Dichloromethane |
| Fractions Collected | 20 x 15 mL |
| Product Eluted in Fractions | 8-14 |
| Yield of Pure Product | 750 mg |
| Recovery | 75% |
| Purity (by HPLC) | >95% |
Protocol 2: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for achieving high purity of this compound, often used as a final purification step.
Materials and Equipment:
-
Partially purified or crude this compound
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Lyophilizer (freeze-dryer)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in a minimal amount of the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Development (Analytical Scale):
-
Before performing a preparative run, it is advisable to develop and optimize the separation method on an analytical scale.
-
Inject a small amount of the sample onto an analytical C18 column.
-
Run a gradient elution to determine the retention time of the product and the optimal separation conditions. A typical gradient might be from 5% to 95% Acetonitrile over 20-30 minutes.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is observed.
-
Inject the filtered sample onto the column.
-
Run the preparative HPLC using the optimized gradient from the analytical scale.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 220 nm for amide bonds).
-
-
Fraction Collection and Product Recovery:
-
Collect fractions corresponding to the product peak.
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions.
-
Remove the acetonitrile from the combined fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid.
-
Data Presentation: Representative RP-HPLC Purification
| Parameter | Value |
| Starting Material | 100 mg (from flash chromatography) |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 60% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
| Product Retention Time | ~18 minutes |
| Yield of Pure Product | 85 mg |
| Recovery | 85% |
| Purity (by analytical HPLC) | >99% |
Visualization of Workflows
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship of Purification Techniques
The choice of purification technique is often hierarchical, starting with a bulk purification method followed by a high-resolution polishing step if required.
Caption: Decision tree for selecting the appropriate purification technique.
References
- 1. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heterobifunctional pegs [jenkemusa.com]
- 3. mdpi.com [mdpi.com]
- 4. interchim.fr [interchim.fr]
- 5. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for S-acetyl-PEG3-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase. S-acetyl-PEG3-Boc is a versatile polyethylene glycol (PEG)-based linker that offers a balance of flexibility and hydrophilicity, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a PROTAC. This document provides a detailed experimental workflow for the synthesis and evaluation of a hypothetical PROTAC utilizing the this compound linker.
Exemplary PROTAC Synthesis: Targeting BRD4 with a VHL-recruiting PROTAC
For illustrative purposes, this protocol describes the synthesis of a hypothetical PROTAC, "PROTAC-X," designed to target the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.
Synthesis of PROTAC-X
The synthesis of PROTAC-X from this compound, a BRD4 ligand (e.g., a derivative of JQ1 with a suitable functional group for conjugation), and a VHL ligand (e.g., a derivative of VH032 with a suitable functional group) involves a multi-step process. This typically includes the sequential deprotection of the Boc and S-acetyl groups on the linker, followed by conjugation to the respective ligands.
Step 1: Boc Deprotection of this compound
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield a free amine.
-
Protocol:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine can be used directly or after neutralization.
-
Step 2: Conjugation to VHL Ligand
The free amine on the deprotected linker is then coupled to a carboxylic acid-functionalized VHL ligand via amide bond formation.
-
Protocol:
-
Dissolve the deprotected linker and the VHL ligand in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by high-performance liquid chromatography (HPLC).
-
Step 3: S-acetyl Deprotection
The S-acetyl group is removed to expose a reactive thiol group.
-
Protocol:
-
Dissolve the VHL-linker conjugate in a suitable solvent.
-
Add a deprotection reagent such as hydroxylamine or a mild base (e.g., sodium methoxide in methanol).
-
Stir the reaction at room temperature, monitoring by LC-MS.
-
Purify the resulting thiol-containing intermediate.
-
Step 4: Conjugation to BRD4 Ligand
The free thiol is conjugated to a BRD4 ligand containing a thiol-reactive group (e.g., a maleimide or iodoacetamide).
-
Protocol:
-
Dissolve the thiol-containing VHL-linker intermediate and the functionalized BRD4 ligand in a suitable buffer (e.g., phosphate-buffered saline, PBS, with a small amount of organic co-solvent like DMSO if needed).
-
Stir the reaction at room temperature, monitoring by LC-MS.
-
Purify the final PROTAC-X by HPLC.
-
Biological Evaluation of PROTAC-X
A series of in vitro experiments are essential to characterize the biological activity of the newly synthesized PROTAC.
Experimental Workflow for Biological Evaluation
Experimental workflow for PROTAC-X evaluation.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is to quantify the dose-dependent degradation of the target protein, BRD4.
-
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, MDA-MB-231).
-
PROTAC-X stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Ice-cold PBS.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) and a vehicle control for a set time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary anti-BRD4 and anti-loading control antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add chemiluminescent substrate and visualize bands using an imaging system. Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
-
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the BRD4-PROTAC-X-VHL ternary complex.
-
Materials:
-
Cell line co-expressing tagged versions of BRD4 (e.g., FLAG-BRD4) and VHL (e.g., HA-VHL).
-
PROTAC-X.
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
Co-IP lysis buffer.
-
Anti-FLAG antibody conjugated to beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibodies: anti-HA, anti-FLAG.
-
-
Procedure:
-
Cell Treatment: Treat cells with PROTAC-X and MG132 for a few hours.
-
Lysis: Lyse cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with anti-FLAG beads overnight at 4°C to pull down FLAG-BRD4.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot: Analyze the eluates by Western blotting using anti-HA and anti-FLAG antibodies to detect the presence of HA-VHL in the FLAG-BRD4 pulldown.
-
Protocol 3: Cell Viability Assay
This assay assesses the cytotoxic effect of PROTAC-X on cells.
-
Materials:
-
Cell line of interest.
-
PROTAC-X.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a serial dilution of PROTAC-X for an extended period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation
The quantitative data obtained from the above experiments should be summarized in tables for clear comparison.
| Concentration (nM) | % BRD4 Remaining (Normalized to Loading Control) | % Cell Viability |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 95 | 102 |
| 1 | 80 | 98 |
| 10 | 55 | 95 |
| 100 | 20 | 85 |
| 1000 | 10 | 60 |
| 10000 | 15 (Hook Effect) | 40 |
Summary of Hypothetical PROTAC-X Performance:
| Parameter | Value |
| DC50 | 12 nM |
| Dmax | >90% |
| Ternary Complex Formation | Confirmed by Co-IP |
| IC50 (Cell Viability) | 5 µM |
Signaling Pathway and Logical Relationships
The mechanism of action of PROTAC-X can be visualized as a signaling pathway.
PROTAC-mediated protein degradation pathway.
The successful design of a PROTAC involves balancing several key properties.
Application Notes: S-acetyl-PEG3-Boc for Linking E3 Ligase Ligands to Target Proteins
Introduction
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic strategy, utilizing small molecules known as Proteolysis Targeting Chimeras (PROTACs) to eliminate disease-causing proteins.[1][] PROTACs are heterobifunctional molecules comprising a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the key ternary complex (POI-PROTAC-E3 ligase).[4]
S-acetyl-PEG3-Boc is a versatile, heterobifunctional linker widely used in PROTAC synthesis.[5][6] It features a Boc-protected amine and an S-acetyl-protected thiol, allowing for controlled, sequential conjugation. The three-unit polyethylene glycol (PEG) chain enhances aqueous solubility and provides the flexibility and length necessary to facilitate productive ternary complex formation, ultimately leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][]
These application notes provide a detailed overview, synthesis protocols, and evaluation methods for researchers utilizing the this compound linker in the development of novel PROTACs.
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Features and Benefits of the this compound Linker
-
Controlled Sequential Conjugation : The orthogonal protecting groups, tert-butyloxycarbonyl (Boc) on the amine and acetyl on the thiol, allow for selective deprotection. This enables a directed and controlled synthetic strategy, first conjugating to the E3 ligase ligand and then to the POI ligand, or vice versa, minimizing side reactions.
-
Enhanced Solubility and Permeability : The hydrophilic PEG3 spacer improves the aqueous solubility of the final PROTAC molecule, which is often a challenge for these high molecular weight compounds.[7] This can also positively influence cell permeability and overall pharmacokinetic properties.[4]
-
Optimal Flexibility and Spacing : The length and flexibility of the PEG3 chain are crucial for allowing the POI and E3 ligase to adopt a productive orientation within the ternary complex, which is essential for efficient ubiquitination.[9]
-
Versatile Conjugation Chemistry : The deprotected amine can be readily coupled to a carboxylic acid on a ligand via standard amide bond formation. The deprotected thiol can react with various electrophiles, most commonly a maleimide group on the other ligand, through a Michael addition reaction.
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process involving the sequential deprotection and coupling of the linker to the POI and E3 ligase ligands.
Caption: A flowchart of the synthetic steps for building a PROTAC molecule.
Protocol 1: Synthesis of a PROTAC Molecule
This protocol describes a general method for synthesizing a PROTAC where an E3 ligase ligand contains a carboxylic acid and the POI ligand is functionalized with a maleimide.
A. Coupling of this compound to E3 Ligase Ligand
-
Boc Deprotection: Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours. Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used in the next step without further purification.
-
Amide Coupling: Dissolve the E3 ligase ligand (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes.
-
Add the deprotected linker from step 2, dissolved in a small amount of DMF, to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor for the formation of the E3-linker-S-acetyl intermediate by LC-MS.
-
Upon completion, purify the intermediate product using preparative High-Performance Liquid Chromatography (HPLC).
B. Coupling of E3-Linker Intermediate to POI Ligand
-
S-acetyl Deprotection: Dissolve the purified E3-linker-S-acetyl intermediate (1.0 eq) in a solvent mixture such as methanol/water.
-
Add a deprotection reagent like hydroxylamine hydrochloride (2.0 eq) and a base like sodium hydroxide to adjust the pH to ~7-8.
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS until the acetyl group is fully removed, revealing the free thiol (E3-Linker-SH).
-
Thiol-Maleimide Conjugation: Immediately add the POI ligand functionalized with a maleimide group (1.1 eq), dissolved in a suitable solvent (e.g., DMF or DMSO), to the reaction mixture containing the free thiol.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often rapid. Monitor by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
PROTAC Evaluation Protocols
Once synthesized and purified, the PROTAC's biological activity must be assessed through a series of biochemical and cell-based assays.
Caption: A pipeline for the comprehensive evaluation of a novel PROTAC molecule.
Protocol 2: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate the relevant cell line in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity between the POI and E3 ligase induced by the PROTAC.[10]
-
Reagents: Obtain or prepare purified, labeled POI (e.g., with terbium) and labeled E3 ligase complex (e.g., with fluorescein or another suitable acceptor).
-
Assay Setup: In a low-volume microplate (e.g., 384-well), add the labeled POI and labeled E3 ligase at fixed concentrations in an appropriate assay buffer.
-
Add the PROTAC compound in a serial dilution.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for ternary complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader. Excite the donor (terbium) and measure emission from both the donor and the acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to generate a dose-response curve and determine the concentration at which half-maximal complex formation occurs.
Data Presentation
Quantitative data from PROTAC evaluation should be summarized for clear comparison. The tables below show examples of how to present physicochemical and biological data for a hypothetical PROTAC (PROTAC-X) synthesized using an this compound linker.
Table 1: Physicochemical Properties of PROTAC-X
| Property | Value | Method |
|---|---|---|
| Molecular Weight ( g/mol ) | 985.2 | Calculated |
| cLogP | 3.8 | Calculated |
| Topological Polar Surface Area (TPSA, Ų) | 195.5 | Calculated |
| H-Bond Donors | 5 | Calculated |
| H-Bond Acceptors | 14 | Calculated |
Table 2: Biological Activity Profile of PROTAC-X
| Assay Type | Parameter | Target/Complex | Value |
|---|---|---|---|
| Biochemical | Binding Affinity (Kd) | Protein of Interest (POI) | 85 nM |
| Binding Affinity (Kd) | E3 Ligase (VHL) | 150 nM | |
| Ternary Complex Formation | POI-PROTAC-X-VHL | 45 nM | |
| Cell-Based | Degradation (DC50) | POI in HEK293 cells | 25 nM |
| Max Degradation (Dmax) | POI in HEK293 cells | >95% |
| | Cell Viability (CC50) | HEK293 cells | >10 µM |
The this compound linker is a powerful and versatile building block for the synthesis of PROTACs. Its heterobifunctional nature allows for a controlled and modular synthetic approach, while its PEG component confers favorable physicochemical properties to the final molecule. By following structured synthetic and evaluative protocols, researchers can effectively utilize this linker to develop potent and selective protein degraders for both research and therapeutic applications.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. anjiechem.com [anjiechem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation Strategies Employing S-acetyl-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG3-Boc is a heterobifunctional linker that offers a versatile platform for bioconjugation. It incorporates three key features: a protected thiol (S-acetyl), a protected amine (Boc), and a hydrophilic polyethylene glycol (PEG3) spacer. This combination allows for the sequential or orthogonal conjugation of two different molecules, making it a valuable tool in the development of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and functionalized biomolecules for research and therapeutic applications.[1]
The S-acetyl group provides a stable form of a thiol, which can be deprotected under mild conditions to reveal a highly reactive sulfhydryl group. This free thiol is ideal for selective reaction with maleimides, forming a stable thioether bond.[2][3] The tert-butyloxycarbonyl (Boc) group protects a primary amine, which can be efficiently removed under acidic conditions to allow for conjugation to a variety of amine-reactive chemical moieties, most commonly N-hydroxysuccinimide (NHS) esters.[4][5] The PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media.[6]
These application notes provide an overview of the strategies and detailed protocols for the use of this compound in bioconjugation.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the deprotected thiol can react with a maleimide-functionalized drug, and the deprotected amine can be acylated with a payload.
-
PROTACs: this compound can serve as a component of the linker connecting an E3 ligase ligand and a target protein ligand.
-
Biomolecule Labeling and Functionalization: This linker enables the dual labeling of proteins, peptides, or other biomolecules with different functional groups, such as fluorescent dyes and affinity tags.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces can be achieved by utilizing the distinct reactivity of the thiol and amine groups.
Quantitative Data Summary
The efficiency of bioconjugation reactions is influenced by several factors including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize typical reaction conditions and expected efficiencies for the key steps involved in using this compound.
Table 1: S-Acetyl Deprotection Conditions and Efficiency
| Deprotection Reagent | pH | Temperature (°C) | Reaction Time | Typical Efficiency (%) |
| Hydroxylamine | 7.0 | 25 | 1-2 hours | > 90 |
| Sodium Methoxide | N/A (in Methanol) | 25 | 15-30 minutes | > 95 |
Data inferred from analogous systems.[7]
Table 2: Boc Deprotection Conditions and Efficiency
| Deprotection Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Efficiency (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 | 15-30 minutes | > 95 |
| Oxalyl Chloride | Methanol | 25 | 1-4 hours | up to 90 |
Table 3: Thiol-Maleimide Conjugation Conditions and Efficiency
| pH | Temperature (°C) | Molar Ratio (Maleimide:Thiol) | Reaction Time | Typical Efficiency (%) |
| 6.5 - 7.5 | 20-25 | 2:1 to 5:1 | 30 minutes - 2 hours | 58 - 84 |
| 6.5 - 7.5 | 4 | 10:1 to 20:1 | 8-16 hours | > 90 |
Table 4: NHS Ester-Amine Conjugation Conditions and Efficiency
| pH | Temperature (°C) | Molar Ratio (NHS Ester:Amine) | Reaction Time | Typical Efficiency (%) |
| 8.3 - 8.5 | 25 | 15:1 | 1 hour | > 90 |
| 7.2 - 8.5 | 4-25 | 20:1 | 0.5 - 4 hours | > 90 |
Experimental Protocols
Herein, we describe a sequential bioconjugation strategy involving the initial deprotection of the S-acetyl group and subsequent thiol-maleimide conjugation, followed by the deprotection of the Boc group and NHS ester-amine conjugation.
Protocol 1: S-Acetyl Deprotection and Thiol-Maleimide Conjugation
This protocol describes the deprotection of the S-acetyl group on this compound to generate a free thiol, followed by its conjugation to a maleimide-functionalized molecule (e.g., a protein or fluorescent dye).
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Anhydrous DMSO or DMF
-
PD-10 desalting column
Procedure:
-
S-Acetyl Deprotection: a. Dissolve this compound in a minimal amount of anhydrous DMSO or DMF. b. Add the deprotection buffer to the dissolved linker. c. Incubate the reaction for 1-2 hours at room temperature. d. The product is the thiol-activated PEG3-Boc linker.
-
Preparation of Maleimide-Functionalized Molecule: a. Dissolve the maleimide-functionalized molecule in the conjugation buffer to a final concentration of 1-10 mg/mL. b. If the molecule contains disulfide bonds that are not intended for conjugation, they should remain intact. If cysteine thiols are desired for conjugation but are oxidized, they may need to be reduced with a reagent like TCEP, followed by removal of the reducing agent.
-
Thiol-Maleimide Conjugation: a. Add the freshly deprotected thiol-activated PEG3-Boc linker solution to the solution of the maleimide-functionalized molecule. A 10-20 fold molar excess of the linker is recommended. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye. c. Purify the conjugate using a PD-10 desalting column to remove excess linker.
Protocol 2: Boc Deprotection and NHS Ester-Amine Conjugation
This protocol outlines the deprotection of the Boc group on the previously formed conjugate to reveal a primary amine, followed by its reaction with an NHS ester-functionalized molecule.
Materials:
-
Boc-protected conjugate from Protocol 1
-
NHS ester-functionalized molecule
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)
-
Conjugation Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Anhydrous DMSO or DMF
-
HPLC for purification
Procedure:
-
Boc Deprotection: a. Dissolve the lyophilized Boc-protected conjugate in the deprotection solution. b. Incubate at room temperature for 30 minutes. c. Neutralize the reaction by the addition of a suitable base (e.g., triethylamine). d. Evaporate the solvent under vacuum.
-
NHS Ester-Amine Conjugation: a. Dissolve the deprotected conjugate (containing the free primary amine) in the conjugation buffer. b. Dissolve the NHS ester of the molecule to be conjugated in anhydrous DMSO or DMF to prepare a stock solution (typically 10-20 mM). c. Add a 10- to 50-fold molar excess of the NHS-ester solution to the conjugate solution. d. Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, protected from light if using a fluorescent dye. e. Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes. f. Purify the final bioconjugate by HPLC to remove the unconjugated molecules and excess labeling reagent.
Visualizations
Caption: Sequential bioconjugation workflow using this compound.
Caption: Logical relationships of this compound components and reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in S-acetyl-PEG3-Boc Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of S-acetyl-PEG3-Boc. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may arise during your experiments, leading to low yields or impure products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low yield after the Boc-protection of S-acetyl-PEG3-amine. What are the potential causes and solutions?
A1: Low yields during the Boc-protection step are often due to incomplete reactions, side reactions, or degradation of the starting material or product. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction:
-
Insufficient Reagents: Ensure you are using a slight excess (1.1-1.5 equivalents) of Di-tert-butyl dicarbonate (Boc)₂O.
-
Inadequate Base: The choice and amount of base are critical. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.2-2.0 equivalents). Ensure the base is dry and of high quality.
-
Low Reaction Temperature: While the reaction is often performed at room temperature, gentle warming (e.g., to 40°C) can sometimes improve conversion.[1]
-
Short Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.
-
-
Side Reactions:
-
Urea and Isocyanate Formation: Over-reaction or reaction with impurities can lead to the formation of urea or isocyanate byproducts.[2] Using a catalyst-free method in a suitable solvent like polyethylene glycol (PEG) itself can sometimes minimize these side products.[3][4]
-
Hydrolysis of S-acetyl Group: The S-acetyl (thioester) group is sensitive to strongly basic conditions. While stable to tertiary amines like TEA and DIPEA under anhydrous conditions, prolonged reaction times or the presence of water and a strong base can lead to its hydrolysis.[5] Ensure all reagents and solvents are anhydrous.
-
-
Workup and Purification Issues:
-
Product Loss During Extraction: this compound is a polar molecule and may have some water solubility. Minimize the number of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.
-
Difficult Purification: The polar and non-ionic nature of the product can make purification by standard silica gel chromatography challenging.[6][7] Consider using reversed-phase chromatography or size-exclusion chromatography for better separation.[8]
-
Q2: My main impurity appears to be the hydrolyzed thioester (thiol). How can I prevent the cleavage of the S-acetyl group?
A2: Cleavage of the S-acetyl group to the corresponding thiol is a common problem, especially when basic or strongly acidic conditions are employed.
-
During Boc Protection:
-
Choice of Base: Avoid strong bases like sodium hydroxide or potassium carbonate if possible. Stick to hindered organic bases like DIPEA, which are less likely to promote thioester hydrolysis.[9]
-
Anhydrous Conditions: Water is a key reactant in the hydrolysis of the thioester. Ensure your reaction is set up under strictly anhydrous conditions. Use dry solvents and fresh, high-quality reagents.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor for the complete consumption of the starting amine and then proceed with the workup.
-
-
During Storage:
-
pH: Thioesters are most stable at a neutral to slightly acidic pH. Avoid storing the compound in basic solutions.
-
Nucleophiles: Be aware that other nucleophiles, such as residual primary or secondary amines, can react with the thioester in a process called transthioesterification. Ensure your purified product is free from such impurities.
-
Q3: I am struggling with the purification of my final this compound product. What purification strategies are recommended?
A3: The purification of polar, non-ionic PEGylated molecules can be challenging due to their physical properties.
-
Chromatography Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the most effective method for purifying PEGylated compounds. A C18 or C8 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be effective in removing smaller impurities like excess reagents and salts.
-
Polystyrene-Divinylbenzene (PS-DVB) Chromatography: This has been shown to be an effective method for the preparative purification of PEG derivatives using ethanol/water as the eluent.[8]
-
-
Precipitation:
-
For larger PEG derivatives, precipitation by adding a non-polar solvent (e.g., diethyl ether, hexane) to a solution of the product in a polar solvent (e.g., dichloromethane, methanol) can be an effective initial purification step to remove non-polar impurities.[6]
-
Q4: Can the S-acetyl group be cleaved during the acidic deprotection of the Boc group?
A4: The S-acetyl group is generally stable to the acidic conditions used for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[10] However, prolonged exposure to very strong acids or elevated temperatures could potentially lead to some hydrolysis. It is always recommended to perform the deprotection at room temperature or below and to monitor the reaction to avoid unnecessarily long reaction times.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Yield Range | Reference(s) |
| Boc Protection | (Boc)₂O (1.2 eq), TEA (1.5 eq), DCM, RT, 4h | (Boc)₂O (1.2 eq), DIPEA (1.5 eq), DCM, RT, 4h | (Boc)₂O (1.2 eq), PEG-400, RT, 1h | 85-98% | [3],[11],[1] |
| Thioesterification (Mitsunobu) | Thioacetic acid (1.5 eq), PPh₃ (1.5 eq), DIAD (1.5 eq), THF, 0°C to RT, 6h | - | - | 70-90% | [12] |
| Boc Deprotection | 20% TFA in DCM, RT, 1h | 4M HCl in Dioxane, RT, 1h | - | >95% (as salt) | [1] |
Experimental Protocols
Protocol 1: Synthesis of S-acetyl-PEG3-amine (via Mitsunobu Reaction)
This protocol outlines a plausible method for the synthesis of the intermediate S-acetyl-PEG3-amine from commercially available amino-PEG3-alcohol.
-
Materials:
-
Amino-PEG3-alcohol
-
Thioacetic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve amino-PEG3-alcohol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add thioacetic acid (1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (e.g., reversed-phase) to obtain S-acetyl-PEG3-amine.
-
Protocol 2: Boc Protection of S-acetyl-PEG3-amine
This protocol describes the protection of the primary amine of S-acetyl-PEG3-amine using (Boc)₂O.
-
Materials:
-
S-acetyl-PEG3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve S-acetyl-PEG3-amine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 5-10 minutes.
-
Add (Boc)₂O (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, wash the organic layer with a mild aqueous acid (e.g., 5% citric acid), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 5. Thioester - Wikipedia [en.wikipedia.org]
- 6. How are PEG derivatives purified? - Blog [shochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Preventing premature deprotection of S-acetyl-PEG3-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature deprotection of S-acetyl-PEG3-Boc during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
This compound is a heterobifunctional, hydrophilic PEG linker. It incorporates two distinct protecting groups: an S-acetyl group, which masks a thiol, and a tert-butyloxycarbonyl (Boc) group, which protects an amine.[1][2] The polyethylene glycol (PEG) spacer enhances the molecule's solubility in aqueous environments.[1][3][4] The key feature of this linker is the orthogonal nature of its protecting groups, allowing for their selective removal under different chemical conditions.
Q2: Under what conditions are the S-acetyl and Boc protecting groups stable?
The stability of each protecting group is highly dependent on the pH and the presence of specific chemical reagents.
-
Boc (tert-butyloxycarbonyl) Group : The Boc group is known for its lability under acidic conditions.[5][6] It is, however, stable towards most bases and nucleophiles.[6] To maintain the integrity of the Boc group, the reaction medium should be kept under neutral or basic conditions.[7]
-
S-acetyl Group : The S-acetyl group is a thioester, which is generally stable under acidic and neutral conditions.[8] It is susceptible to cleavage under basic conditions (e.g., NaOH, K₂CO₃/MeOH) and by certain nucleophiles, particularly thiols, through thiol-thioester exchange.[8][9][10]
Q3: What are the standard methods for selectively deprotecting the S-acetyl and Boc groups?
Selective deprotection is achieved by exploiting the distinct chemical sensitivities of each group.
-
Boc Group Deprotection : The Boc group is efficiently removed using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol or ethyl acetate.[5][11]
-
S-acetyl Group Deprotection : The S-acetyl group can be removed under basic conditions, for example, with sodium hydroxide (NaOH) or ammonia in methanol.[9] For sensitive substrates where harsh basic conditions are not suitable, milder methods using reagents like hydroxylamine or thiols (e.g., thioglycolic acid) at a slightly basic pH (pH 8) are effective.[9][12]
Q4: How can I monitor my reaction to detect premature deprotection?
Monitoring the reaction for premature deprotection is crucial for success. The most reliable methods involve chromatographic and spectrometric techniques.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for separating the protected starting material from any deprotected byproducts. By comparing retention times with known standards, one can identify and quantify the extent of deprotection.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is the preferred method as it provides high sensitivity and specificity. It allows for the direct detection of the starting material and any deprotected species by their distinct mass-to-charge ratios, confirming their identities.[13]
Troubleshooting Guide
Problem 1: Premature Deprotection of the Boc Group
Unexpected cleavage of the Boc group, leading to a free amine, can cause unwanted side reactions and compromise the synthesis.
Possible Causes & Solutions
| Possible Cause | Solution |
| Acidic Reagents or Catalysts | The presence of strong acids (e.g., TFA, HCl) or even moderate Lewis acids (e.g., AlCl₃, ZnBr₂) in the reaction mixture will cleave the Boc group.[5][11] Solution: Ensure all reagents and solvents are free from acidic impurities. Use a non-acidic catalyst if one is required. Buffer the reaction at a neutral or slightly basic pH if compatible with other functional groups. |
| Acidic Workup or Purification | Washing with acidic solutions or using silica gel chromatography with an acidic mobile phase can cause Boc deprotection.[14] Solution: Perform aqueous workups with neutral or slightly basic solutions (e.g., saturated sodium bicarbonate). For chromatography, use a neutralized silica gel (by pre-treating with a triethylamine solution in the eluent) or switch to a different stationary phase like alumina. |
| Generation of Acidic Byproducts | Some reactions may generate acidic byproducts that lower the pH of the mixture over time. Solution: Add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to the reaction mixture to scavenge any in-situ generated acid. |
Problem 2: Premature Deprotection of the S-acetyl Group
Unintended cleavage of the S-acetyl group exposes the highly reactive thiol, which can lead to disulfide bond formation or reaction with other electrophiles.
Possible Causes & Solutions
| Possible Cause | Solution |
| Basic Reaction Conditions | The thioester linkage of the S-acetyl group is labile to basic conditions, typically at pH > 8.[9] Solution: Maintain the reaction pH in the neutral to mildly acidic range (pH 4-7). If a base is required, use a sterically hindered, non-nucleophilic base and carefully control the stoichiometry. |
| Presence of Nucleophiles | Strong nucleophiles, especially other thiols, can cleave the S-acetyl group via thiol-thioester exchange.[9] Amines can also slowly cleave the thioester. Solution: Avoid using strong nucleophilic reagents if possible. If an amine is used as a reagent, run the reaction at a lower temperature to minimize the rate of thioester cleavage. Protect other thiol groups in the reaction system. |
| Elevated Temperatures | The rate of base- or nucleophile-mediated hydrolysis of the thioester increases with temperature. Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider longer reaction times at room temperature or 0°C instead of heating. |
Summary of Protecting Group Stability and Deprotection
The following tables provide a clear summary of conditions that affect the stability of the S-acetyl and Boc protecting groups.
Table 1: Stability of Protecting Groups
| Protecting Group | Stable Conditions | Labile Conditions |
| Boc | Basic (e.g., NaOH, Et₃N), Nucleophiles, Hydrogenolysis | Strong Acids (e.g., TFA, HCl), Lewis Acids, High Temperatures (>180°C)[6][15][16] |
| S-acetyl | Acidic (e.g., TFA, HCl), Mild Oxidants | Basic (e.g., NaOH, NH₃/MeOH), Strong Nucleophiles (especially thiols)[8][9] |
Table 2: Common Deprotection Reagents and Conditions
| Protecting Group | Reagent | Typical Conditions |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, Room Temp, 20-30 min[17] |
| Hydrochloric Acid (HCl) | 3-4 M HCl in Dioxane or Ethyl Acetate, Room Temp[5] | |
| S-acetyl | Sodium Hydroxide (NaOH) | 0.2 M NaOH in EtOH[9] |
| Thioglycolic Acid (TGA) | 2 eq. TGA, Phosphate Buffer (pH 8), Room Temp, 24 h[12] | |
| Hydroxylamine (NH₂OH·HCl) | NH₂OH·HCl, TEA in MeOH[9] |
Experimental Protocols
Protocol 1: General Procedure for a Coupling Reaction while Maintaining Protection
This protocol describes a representative amide bond formation where both the S-acetyl and Boc groups must remain intact.
-
Dissolution: Dissolve the Boc-protected amino acid (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in an anhydrous, neutral solvent (e.g., DMF).
-
Activation: Add a non-nucleophilic base like diisopropylethylamine (DIEA) (2.4 equivalents) to the mixture and stir for 2-5 minutes at room temperature to pre-activate the carboxylic acid.[17]
-
Coupling: Add the this compound compound (1 equivalent) to the activated mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress by LC-MS.[17] Ensure the reaction vessel is sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: Quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a neutral brine solution. Avoid any acidic or basic washes.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on neutral silica gel.
Protocol 2: Analytical Monitoring of Deprotection by LC-MS
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 5 µL) from the reaction mixture. Dilute the aliquot with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
LC-MS Analysis: Inject the diluted sample onto an LC-MS system equipped with a C18 column.
-
Method: Use a gradient elution from 5% to 95% acetonitrile in water (both containing 0.1% formic acid) over 10 minutes.
-
Detection: Monitor the total ion chromatogram and extract the specific mass-to-charge ratios (m/z) corresponding to:
-
The fully protected this compound starting material.
-
The Boc-deprotected species.
-
The S-acetyl-deprotected species.
-
The fully deprotected species.
-
-
Quantification: Assess the relative peak areas to determine the percentage of any premature deprotection.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for premature Boc group deprotection.
Caption: Troubleshooting workflow for premature S-acetyl group deprotection.
Caption: Orthogonal stability and deprotection pathways of this compound.
References
- 1. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Removal of Acyl ProtectingGroups Using Solid NaOH and a Phase Transfer Catalyst [organic-chemistry.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing S-acetyl-PEG3-Boc Conjugations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-acetyl-PEG3-Boc linkers. Our aim is to help you optimize the molar ratio and other critical parameters for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features a Boc-protected amine and an S-acetyl-protected thiol. This dual-protection scheme allows for sequential and controlled conjugation to two different molecules. The PEG3 (triethylene glycol) spacer enhances the solubility of the resulting conjugate in aqueous environments.[2][3][4]
Q2: What are the key steps for using this compound in a conjugation reaction?
A typical workflow involves two main deprotection and conjugation steps:
-
Deprotection of the S-acetyl group: This exposes the free thiol group, which can then react with a thiol-reactive moiety (e.g., a maleimide) on your first target molecule.
-
Deprotection of the Boc group: This is typically done under acidic conditions and exposes the primary amine, which can then be conjugated to a second molecule, for example, via an NHS ester.[5][6][7]
Q3: What is the optimal pH for thiol-maleimide conjugation reactions?
The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[8][9] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions involving amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9] Reactions at pH values below 6.5 will be significantly slower.[9]
Q4: How do I prevent oxidation of the free thiol after deprotection?
Free thiols can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[9] To prevent this:
-
Degas your buffers to remove dissolved oxygen.[9]
-
Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze oxidation.[9]
-
If your protein or peptide contains disulfide bonds that need to be reduced, use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide reagent.[9] If using DTT (dithiothreitol), it must be removed prior to conjugation to prevent it from reacting with your maleimide.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Incomplete deprotection of the S-acetyl group.2. Oxidation of the free thiol.3. Suboptimal molar ratio of reactants.4. Incorrect pH of the reaction buffer.5. Steric hindrance. | 1. Ensure complete deprotection by following recommended protocols (e.g., using a suitable base). Monitor deprotection by LC-MS.2. Degas buffers and add 1-5 mM EDTA.[9] If applicable, ensure complete removal of reducing agents like DTT.[9]3. Empirically test a range of molar ratios (e.g., 1:1, 1:2, 1:5 maleimide to thiol). A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[9]4. Adjust the reaction buffer pH to be within the optimal range of 6.5-7.5.[8][9]5. Consider a linker with a longer PEG chain to reduce steric hindrance. |
| Poor Reproducibility | 1. Inconsistent deprotection efficiency.2. Variable amounts of active (non-oxidized) thiol.3. Hydrolysis of the maleimide group on the conjugation partner. | 1. Standardize deprotection time, temperature, and reagent concentrations. Purify the deprotected linker before use.2. Quantify free thiols before each reaction using Ellman's reagent (DTNB).[9]3. Prepare maleimide solutions fresh and store them in an anhydrous solvent like DMSO or DMF.[8][9] |
| Presence of Side Products | 1. Reaction with other nucleophilic groups (e.g., amines).2. Thiazine rearrangement with N-terminal cysteine peptides.[10] | 1. Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols.[8][9]2. If conjugating to an N-terminal cysteine, consider working at a slightly acidic pH to protonate the N-terminal amino group and prevent this side reaction.[10] |
| Precipitation During Reaction | 1. Low solubility of the linker or target molecule.2. Aggregation of the protein or peptide. | 1. The PEG3 spacer in this compound enhances water solubility.[2][3][4] However, if solubility issues persist, consider using a co-solvent like DMSO or DMF. Dissolve the linker in a minimal amount of organic solvent before adding it to the aqueous reaction buffer.[9]2. Optimize buffer conditions (e.g., ionic strength, pH) and reactant concentrations to maintain protein stability. |
Optimizing Molar Ratios: Data and Recommendations
The optimal molar ratio of the thiol-reactive species (e.g., maleimide) to the deprotected this compound (free thiol) is critical and can vary significantly depending on the molecules being conjugated.
| Application | Reactants | Optimal Molar Ratio (Maleimide:Thiol) | Reference |
| Peptide Conjugation to Nanoparticles | cRGDfK peptide to maleimide-functionalized PLGA NPs | 2:1 | [11] |
| Nanobody Conjugation to Nanoparticles | 11A4 nanobody to maleimide-functionalized PLGA NPs | 5:1 | [11] |
| General Protein Labeling | Maleimide-dye to protein | 10:1 to 20:1 (starting point) | [9] |
Recommendation: Start with a 10-20 fold molar excess of the maleimide-containing molecule relative to the thiol-containing molecule for initial experiments with proteins.[9] For smaller molecules or when optimizing to reduce excess reagents, a systematic titration of the molar ratio (e.g., 1:1, 2:1, 5:1, 10:1) is recommended to determine the optimal balance between conjugation efficiency and minimizing side reactions or purification challenges.
Experimental Protocols
Protocol 1: S-acetyl Deprotection (General Procedure)
This procedure generates the free thiol for subsequent conjugation.
-
Dissolve the this compound linker in a suitable solvent (e.g., methanol or DMF).
-
Add a solution of a suitable base (e.g., hydroxylamine or sodium hydroxide) to the linker solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction and purify the deprotected product, for example, by extraction or chromatography.
Protocol 2: Boc Deprotection (General Procedure)
This procedure is typically performed after the thiol conjugation to expose the amine for the next reaction step.
-
Dissolve the Boc-protected conjugate in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution.[5][6]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[7]
-
Once the reaction is complete, remove the acid and solvent under reduced pressure. The resulting amine salt can then be used directly or neutralized.
Protocol 3: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of the deprotected thiol from this compound to a maleimide-functionalized molecule.
-
Prepare a conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5, and degas it thoroughly. Consider adding 1-5 mM EDTA.[9]
-
Dissolve your maleimide-functionalized molecule in the conjugation buffer.
-
Dissolve the S-acetyl deprotected PEG linker (containing the free thiol) in a minimal amount of a compatible solvent (e.g., DMSO or DMF) and add it to the solution of the maleimide-functionalized molecule.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[9]
-
(Optional) Quench the reaction by adding a small molecule thiol like L-cysteine to consume any excess maleimide.[9][12]
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted linker and byproducts.[12][13]
Visualizing Workflows and Logic
Caption: Sequential conjugation workflow using this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. This compound|1818294-27-7|安捷凯 [anjiechem.com]
- 2. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]
- 3. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 [amp.chemicalbook.com]
- 4. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. scispace.com [scispace.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Common side reactions with S-acetyl-PEG3-Boc and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-acetyl-PEG3-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule commonly used in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features three key components:
-
S-acetyl protected thiol: This group can be deprotected to reveal a reactive thiol (-SH) group, which can then be conjugated to other molecules, for instance, via maleimide chemistry.
-
PEG3 linker: A short, hydrophilic polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the final conjugate.[3][4][5]
-
Boc-protected amine: The tert-butyloxycarbonyl (Boc) group protects a primary amine. This group is stable to many reaction conditions but can be selectively removed under acidic conditions to allow for subsequent conjugation.[6][7]
The orthogonal nature of the S-acetyl and Boc protecting groups allows for the sequential deprotection and reaction of the thiol and amine groups, providing precise control over the synthesis of complex biomolecules.[8]
Q2: What are the recommended storage conditions for this compound?
For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry and dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable.[9] The compound is generally stable for several weeks at ambient temperature, which is sufficient for shipping.[9]
Q3: In which solvents is this compound soluble?
This compound is soluble in common organic solvents such as dimethylsulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[10][11] The PEG3 linker also imparts some hydrophilicity, which can improve solubility in aqueous environments once conjugated.[12]
Troubleshooting Guide: Common Side Reactions and How to Avoid Them
This section details potential side reactions that may occur during the use of this compound and provides strategies to mitigate them.
Side Reactions During Boc Deprotection
The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][7]
Problem 1: Alkylation of Nucleophiles by Tert-butyl Cation
-
Description: During acidic deprotection of the Boc group, a tert-butyl cation is generated as a byproduct. This cation is electrophilic and can react with nucleophilic functional groups on your molecule of interest, such as thiols, electron-rich aromatic rings (e.g., in tyrosine or tryptophan residues), and guanidinium groups (arginine).[13] This can lead to undesired, irreversible modifications of your target molecule.
-
Avoidance:
-
Use of Scavengers: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture. The scavenger will react with the tert-butyl cation, preventing it from reacting with your molecule. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Water
-
Dithiothreitol (DTT)
-
-
A typical scavenger "cocktail" might consist of TFA/TIS/H₂O (e.g., 95:2.5:2.5).
-
Problem 2: Premature Cleavage of Other Acid-Labile Protecting Groups
-
Description: If your molecule contains other acid-sensitive protecting groups, they may be partially or fully cleaved under the conditions used for Boc deprotection.
-
Avoidance:
-
Orthogonal Protection Strategy: Plan your synthetic route using orthogonal protecting groups that are stable to the conditions used for Boc removal. For example, Fmoc (base-labile) or Cbz (hydrogenolysis-labile) groups can be used to protect other amines.[8][14]
-
Milder Acidic Conditions: If complete orthogonality is not possible, you may be able to achieve selective Boc deprotection by using milder acidic conditions. This could involve using a weaker acid or running the reaction at a lower temperature and for a shorter duration. However, this often requires careful optimization.[15]
-
Side Reactions During S-acetyl Deprotection
The S-acetyl group is typically removed to generate a free thiol. This can be achieved under various conditions, but side reactions can occur.
Problem 3: Disulfide Bond Formation
-
Description: The newly generated free thiol is susceptible to oxidation, leading to the formation of disulfide bonds (-S-S-). This can result in dimerization of your molecule or the formation of other undesired products.
-
Avoidance:
-
Inert Atmosphere: Perform the deprotection and subsequent reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Reducing Agents: Include a mild reducing agent in the reaction or purification buffers to keep the thiol in its reduced state. Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose.
-
In Situ Conjugation: If possible, perform the subsequent conjugation reaction in situ immediately after the S-acetyl deprotection. This minimizes the time the free thiol is exposed and susceptible to oxidation.
-
Problem 4: Incomplete Deprotection or Side Reactions with Harsh Reagents
-
Description: Traditional methods for S-acetyl deprotection often involve harsh basic (e.g., NaOH, NH₃ in MeOH) or acidic conditions, which may not be compatible with sensitive functional groups on the target molecule, leading to low yields or degradation.[11]
-
Avoidance:
-
Milder, Biomimetic Deprotection Methods: Several milder methods have been developed for S-acetyl deprotection that are more compatible with sensitive substrates. These include:
-
Thiol-Thioester Exchange: Using a slight excess of another thiol, such as thioglycolic acid, cysteamine, or L-cysteine, at a neutral to slightly basic pH (e.g., pH 8) can efficiently deprotect the S-acetyl group through a transthioesterification mechanism.[11][16][17]
-
Specific Reagents: Reagents like sodium thiomethoxide can be used for chemoselective deprotection of thioacetates in the presence of acetates.[10]
-
-
Potential Side Reactions Involving the PEG Linker
Problem 5: Oxidative Degradation of the PEG Chain
-
Description: While generally stable, the ether linkages in the PEG chain can be susceptible to oxidative degradation, especially in the presence of transition metals and oxidizing agents. This can lead to cleavage of the linker.
-
Avoidance:
-
Avoid Harsh Oxidizing Conditions: Be mindful of the reagents used in your reaction and purification steps. Avoid strong oxidizing agents if possible.
-
Metal Chelators: If trace metal contamination is a concern, the addition of a chelating agent like EDTA may be beneficial.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions for the deprotection of Boc and S-acetyl groups. Note that optimal conditions will vary depending on the specific substrate and should be determined empirically.
Table 1: Typical Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Time | Scavenger(s) |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | 30 min - 2 h | Triisopropylsilane (TIS), Water, Thioanisole |
| HCl (4M) | Dioxane | 0°C to Room Temp | 30 min - 2 h | - |
Table 2: Comparison of S-acetyl Deprotection Methods
| Reagent | Solvent/Buffer | pH | Temperature | Time | Typical Yield |
| NaOH | Methanol/Water | >12 | Room Temp | 1-4 h | Variable, substrate dependent |
| NH₃ | Methanol | >11 | Room Temp | 2-6 h | Variable, substrate dependent |
| Thioglycolic Acid | Phosphate Buffer | 8 | Room Temp | 24 h | 51-80%[11] |
| Cysteamine or L-cysteine | Phosphate Buffer | 8 | Room Temp | 30 min | up to 84%[17] |
| Sodium Thiomethoxide | Methanol | - | Room Temp | 1-2 h | Good to excellent[10] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Conjugate
This protocol describes the deprotection of the Boc group from a molecule that has been conjugated to the this compound linker via another functional group.
-
Dissolve the Substrate: Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Prepare Deprotection Cocktail: In a separate vial, prepare a deprotection cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.
-
Initiate Reaction: Add the deprotection cocktail to the dissolved substrate at 0°C with stirring.
-
Monitor Reaction: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, remove the TFA and other volatiles under reduced pressure. The crude product can then be purified by an appropriate method (e.g., flash chromatography or preparative HPLC).
Protocol 2: S-acetyl Deprotection and In Situ Thiol Conjugation
This protocol describes the deprotection of the S-acetyl group followed by immediate conjugation to a maleimide-functionalized molecule.
-
Prepare Solutions:
-
Dissolve the S-acetylated compound in a degassed buffer, such as phosphate-buffered saline (PBS) at pH 8.
-
In a separate vial, dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF).
-
-
Deprotection: Add a solution of the deprotecting agent (e.g., cysteamine, 2 equivalents) to the solution of the S-acetylated compound. Stir the mixture at room temperature under an inert atmosphere.
-
Monitor Deprotection: Monitor the deprotection reaction by LC-MS. This step is typically rapid (around 30 minutes).
-
In Situ Conjugation: Once the deprotection is complete, add the solution of the maleimide-functionalized molecule to the reaction mixture.
-
Monitor Conjugation: Continue to stir the reaction at room temperature under an inert atmosphere and monitor the formation of the desired conjugate by LC-MS.
-
Purification: Once the conjugation is complete, purify the product using an appropriate method, such as preparative HPLC.
Visualizations
Caption: Sequential deprotection workflow for this compound.
Caption: Orthogonal protection strategy of this compound.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. biosynth.com [biosynth.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of S-acetyl-PEG3-Boc conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and successful application of S-acetyl-PEG3-Boc conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary instability concerns for this compound conjugates?
A1: The primary instability concerns for this compound conjugates revolve around two key functionalities: the S-acetyl (thioester) group and the Boc-protecting group. The thioester linkage is susceptible to premature cleavage, particularly through thiol-thioester exchange with biological thiols like glutathione.[1] Additionally, the Boc group's stability can be compromised under certain experimental conditions, and its removal requires careful consideration to avoid affecting other sensitive parts of the molecule.[2][3]
Q2: What are the main degradation pathways for the S-acetyl (thioester) group?
A2: The principal degradation pathway for the S-acetyl group is through thiol-thioester exchange. This is a reversible reaction where a free thiol attacks the thioester, leading to the exchange of the acetyl group and cleavage of the conjugate.[1][4] This process is particularly relevant in biological systems due to the high concentration of endogenous thiols like glutathione.[5] Hydrolysis under strongly basic or acidic conditions can also lead to deacetylation.[6][7]
Q3: How does pH affect the stability of the thioester linkage?
A3: The stability of the thioester linkage is significantly influenced by pH. The thiol-thioester exchange reaction rate often increases with pH. A pH of around 8 is often optimal for deprotection reactions as it ensures a sufficient concentration of the more nucleophilic thiolate anion.[7][8] Therefore, maintaining a lower pH during storage and handling can help to improve the stability of the S-acetyl-protected conjugate.
Q4: What are common side reactions during the deprotection of the S-acetyl group?
A4: A primary side reaction during S-acetyl deprotection is the oxidation of the newly formed free thiol to a disulfide, especially if the reaction is not performed under an inert, oxygen-free atmosphere.[8] For substrates with other sensitive functional groups, harsh deprotection conditions (strong acids or bases) can lead to unintended modifications.[8]
Q5: What are the standard conditions for Boc deprotection, and are there any compatibility issues with the S-acetyl group?
A5: The Boc group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) or dioxane.[3][9] While the S-acetyl group is generally stable under these conditions, prolonged exposure to strong acids could potentially lead to its hydrolysis.[6] It is crucial to use the mildest effective acidic conditions for Boc deprotection to preserve the integrity of the thioester.
Troubleshooting Guides
Issue 1: Low Yield of Free Thiol after S-acetyl Deprotection
| Possible Cause | Recommendation |
| Incomplete deprotection reaction. | Increase the reaction time or the concentration of the deprotecting agent. For equilibrium-driven reactions like thiol-thioester exchange, an excess of the deprotecting agent is often required.[8] |
| Suboptimal pH for deprotection. | For thiol-based deprotection methods, ensure the pH is optimal (typically around 8) to facilitate the formation of the nucleophilic thiolate.[7][8] |
| Oxidation of the free thiol to disulfide. | Perform the deprotection reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed buffers and solvents to minimize oxygen exposure.[8] |
| Inappropriate deprotecting agent for the substrate. | For sensitive substrates, avoid harsh conditions like strong bases (NaOH) or acids. Use milder, chemoselective methods such as 2-aminothiols (cysteamine, L-cysteine) or thioglycolic acid at neutral or slightly basic pH.[7][10][11] |
Issue 2: Premature Cleavage of the Thioester Linkage in Biological Media
| Possible Cause | Recommendation |
| Thiol-disulfide exchange with endogenous thiols (e.g., glutathione).[1][5] | Introduce steric hindrance near the thioester bond by designing the conjugate with bulky chemical groups positioned close to the linkage, making it less accessible to reducing agents.[5] |
| Instability of the thioester bond itself. | Consider alternative, more stable linker chemistries if thioester lability is a persistent issue. Options include carbonylacrylic PEG reagents or PEG-Vinyl Pyridinium (PEG-VIP) reagents, which form more stable conjugates with thiols.[12] |
| High pH of the experimental medium. | If possible, adjust the pH of the medium to a lower value, as the rate of thiol-thioester exchange is often pH-dependent. |
Issue 3: Inconsistent Conjugation Results
| Possible Cause | Recommendation |
| Incomplete deprotection of the S-acetyl group prior to conjugation. | Confirm complete deprotection using a thiol quantification assay (e.g., Measure-iT thiol kit) before proceeding with the conjugation step.[13] |
| Suboptimal pH for the conjugation reaction. | The optimal pH for thiol-maleimide reactions is typically between 6.5 and 7.5.[14] For thiol-disulfide exchange, a pH range of 7.0 to 8.0 is generally efficient.[15] |
| Steric hindrance at the conjugation site. | Consider using a linker with a longer PEG chain to reduce steric hindrance or explore alternative conjugation sites on the biomolecule. |
| Re-oxidation of the free thiol to a disulfide before conjugation. | Ensure the free thiol is used immediately after deprotection and desalting. Work under an inert atmosphere if possible. |
Experimental Protocols
Protocol 1: Mild Deprotection of S-acetyl Group using L-cysteine
This protocol is based on a biomimetic approach mimicking Native Chemical Ligation (NCL) and is suitable for sensitive substrates.[10][11]
-
Materials:
-
S-acetylated conjugate
-
L-cysteine
-
Methanol (MeOH)
-
1M Phosphate Buffer (PB), pH 8 (degassed)
-
-
Procedure:
-
Dissolve the S-acetylated conjugate (1 equivalent) in a minimal amount of MeOH.
-
Add the degassed 1M PB (pH 8) to the solution.
-
Add L-cysteine (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, the resulting free thiol can be used immediately for subsequent conjugation reactions or purified.
-
Protocol 2: Boc Deprotection under Acidic Conditions
This protocol describes a standard method for removing the Boc protecting group.
-
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an equal volume of a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to ensure complete deprotection.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure. The resulting amine salt can then be used in the next synthetic step.
-
Protocol 3: In Vitro Plasma Stability Assay
This assay is used to assess the stability of the conjugate in a biological matrix.[5]
-
Materials:
-
Purified conjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
-
Procedure:
-
Incubate the purified conjugate at a known concentration in plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), withdraw aliquots of the incubation mixture.
-
Immediately quench any reaction by adding a suitable agent or by freezing at -80°C.
-
Analyze the aliquots by a suitable method (e.g., LC-MS) to quantify the amount of intact conjugate remaining.
-
Determine the stability profile and half-life of the conjugate in plasma.
-
Visualizations
Caption: Workflow for the sequential deprotection of this compound conjugates.
Caption: Thiol-thioester exchange degradation pathway of an S-acetyl conjugate.
Caption: Troubleshooting logic for stability issues with this compound conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purepeg.com [purepeg.com]
- 15. benchchem.com [benchchem.com]
Addressing solubility issues of S-acetyl-PEG3-Boc conjugates
Welcome to the technical support center for S-acetyl-PEG3-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker that contains a Boc-protected amine, a short three-unit polyethylene glycol (PEG) spacer, and a terminal S-acetyl protected thiol group. The PEG spacer is hydrophilic and is intended to improve the solubility and pharmacokinetic properties of the conjugate.[1] This type of linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[2][3]
Q2: What are the main factors influencing the solubility of this compound conjugates?
The solubility of this compound conjugates is a balance between its different chemical moieties:
-
PEG3 Spacer: The polyethylene glycol chain is hydrophilic and generally improves solubility in aqueous solutions and polar organic solvents.[4][5]
-
Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is bulky and nonpolar, contributing to better solubility in lipophilic organic solvents but potentially reducing aqueous solubility.[]
-
S-acetyl Group: This group protects the thiol and is relatively nonpolar.
-
Conjugated Molecules: In a larger construct like a PROTAC, the solubility of the target protein ligand and the E3 ligase ligand often dominates the overall solubility profile of the final molecule.[]
Q3: In which solvents is this compound and its derivatives generally soluble?
Based on available data for structurally similar compounds, this compound conjugates are expected to be soluble in a range of common polar aprotic and chlorinated organic solvents. A close analog, S-acetyl-PEG3-acid, is soluble in dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and water.[8] Another similar compound, Boc-NH-PEG3-NHS ester, has a reported solubility of 50 mg/mL in DMSO.[9]
Q4: Why does my this compound conjugate precipitate when I dilute it from a DMSO stock into an aqueous buffer?
This is a common issue known as "solvent-exchange" precipitation. While the conjugate may be highly soluble in a pure organic solvent like DMSO, its solubility can decrease significantly when introduced into an aqueous environment where the hydrophobic components of the molecule (the Boc group and potentially the conjugated ligands) can cause it to aggregate and fall out of solution.[] PROTACs, which are a major application of this linker, are often large molecules that are predisposed to low aqueous solubility.[]
Troubleshooting Guide
Problem 1: Difficulty Dissolving the this compound Conjugate
-
Possible Cause: The chosen solvent is not appropriate for the overall physicochemical properties of the conjugate.
-
Solution:
-
Start with a robust organic solvent. Dimethyl sulfoxide (DMSO) is the recommended starting point for creating a high-concentration stock solution.[] Other suitable solvents to try are dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[]
-
Use sonication or gentle warming. To aid dissolution, you can use an ultrasonic bath or warm the solution gently (e.g., to 30-40°C).[10] Be cautious with warming to avoid potential degradation of your conjugate.
-
Ensure the reagent is dry. PEG compounds are often hygroscopic.[11] Allow the vial to warm to room temperature before opening to prevent moisture condensation, which can affect solubility.[11]
-
Problem 2: Precipitation of the Conjugate Upon Dilution into Aqueous Buffer
-
Possible Cause 1: Poor aqueous solubility of the overall conjugate.
-
Solution 1: Use of Co-solvents.
-
Determine the maximum concentration of a co-solvent that your assay can tolerate.
-
Prepare your aqueous buffer containing this percentage of the co-solvent before adding the conjugate stock solution.[]
-
Recommended co-solvents include low molecular weight PEGs (e.g., PEG-300, PEG-400), ethanol, or DMF.[]
-
-
Possible Cause 2: The pH of the aqueous buffer is not optimal for the conjugate's solubility.
-
Solution 2: pH Adjustment.
-
If your conjugate contains ionizable functional groups (acidic or basic), its solubility will be pH-dependent.[]
-
Determine the pKa of any ionizable groups. For basic groups, solubility generally increases at a lower pH (more acidic buffer). For acidic groups, solubility tends to increase at a higher pH (more basic buffer).[]
-
Test the solubility in a range of buffers with different pH values to find the optimum, ensuring the final pH is compatible with your experimental assay.[]
-
Problem 3: Inconsistent Results or Apparent Degradation
-
Possible Cause: Hydrolysis of the S-acetyl or Boc group, or instability of the final conjugate.
-
Solution:
-
pH Control: The S-acetyl group can be sensitive to basic conditions. When working with aqueous solutions, use buffers in the neutral to slightly acidic range if stability of the thiol protecting group is critical. The Boc group is labile to strong acids.[12]
-
Fresh Solutions: Prepare stock solutions fresh before use and store them appropriately.[10] For long-term storage, keep the compound in its solid form at -20°C or lower, protected from light and moisture.[][11] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[9]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions to prevent degradation from repeated freezing and thawing.[9]
-
Data Summary
The following table summarizes the qualitative and quantitative solubility data for this compound and closely related analogs.
| Compound | Solvent | Solubility | Notes |
| S-acetyl-PEG3-acid | Dichloromethane (DCM) | Soluble | [8] |
| Dimethylformamide (DMF) | Soluble | [8] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [8] | |
| Water | Soluble | [8] | |
| Boc-NH-PEG3-NHS ester | Dimethyl Sulfoxide (DMSO) | 50 mg/mL (119.49 mM) | [9] Data for a close analog. Ultrasonic assistance may be needed. |
| S-acetyl-PEG3-t-butyl ester | Dimethyl Sulfoxide (DMSO) | Soluble | [] |
| General PEG Derivatives | Water, Aqueous Buffers | Very Soluble | [11] |
| Chloroform, Methylene Chloride | Very Soluble | [11] | |
| Ethanol, Toluene | Less Soluble (heating may improve) | [11] | |
| Diethyl Ether | Not Soluble | [11] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the recommended procedure for dissolving an this compound conjugate for experimental use.
-
Equilibrate the Reagent: Allow the vial containing the solid this compound conjugate to warm to room temperature before opening to prevent moisture condensation.
-
Weigh the Compound: Quickly weigh the desired amount of the compound in a clean, dry vial.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Aid Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for 5-10 minutes or warm the solution gently to 30-40°C until the solid is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Protocol 2: General Method for Determining Aqueous Solubility
This protocol provides a general method to determine the thermodynamic solubility of an this compound conjugate in an aqueous buffer.
-
Sample Preparation: Add an excess amount of the solid conjugate (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer in a glass vial.
-
Equilibration: Seal the vial and place it on a magnetic stirrer or orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.
-
Separation of Undissolved Solid: After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid. Alternatively, filter the solution through a 0.45 µm filter.
-
Quantification: Carefully take a known volume of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water mixture).
-
Analysis: Analyze the concentration of the dissolved conjugate in the diluted supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original concentration in the buffer to determine the solubility in units such as mg/mL or mM.
Visualizations
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-NH-PEG3-OH | TRC-B618580-1G | LGC Standards [lgcstandards.com]
- 3. pharmtech.com [pharmtech.com]
- 4. S-acetyl-PEG3-acid | 1421933-33-6 [amp.chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. creativepegworks.com [creativepegworks.com]
- 11. S-Acetyl-PEG3-azide, 1310827-26-9 | BroadPharm [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
S-acetyl-PEG3-Boc linker cleavage issues and solutions
Welcome to the technical support center for the S-acetyl-PEG3-Boc linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cleavage of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound linker?
The this compound linker is a hydrophilic, polyethylene glycol (PEG)-based bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][] It enables the sequential or orthogonal conjugation of two different molecular entities. The S-acetyl protected thiol allows for linkage to one part of a target molecule, while the Boc-protected amine facilitates connection to another. The PEG3 spacer enhances solubility and optimizes the distance between the conjugated molecules.[4]
Q2: In what order should the S-acetyl and Boc groups be deprotected?
The deprotection order depends on the overall synthetic strategy. However, a common approach is to first deprotect the Boc group under acidic conditions, which are generally mild enough not to affect the S-acetyl group. This allows for the conjugation of a molecule to the newly freed amine. Subsequently, the S-acetyl group can be cleaved under basic or nucleophilic conditions to expose the thiol for the second conjugation step. This orthogonal deprotection strategy is crucial for controlled synthesis.[5][6]
Q3: What are the most common reasons for incomplete Boc deprotection?
Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid is too weak or its concentration too low, the reaction may not go to completion.[7]
-
Inadequate Reaction Time or Temperature: Cleavage is a kinetic process, and insufficient time or low temperatures can lead to incomplete removal.[7]
-
Solvent Issues: The choice of solvent is critical to ensure both the linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common choice.[7]
-
Steric Hindrance: The PEG chain, although designed to be flexible, can sometimes sterically hinder the acid's approach to the Boc-protected amine.[7]
Q4: What are common side reactions during S-acetyl deprotection, and how can they be minimized?
A primary side reaction is the oxidation of the newly formed free thiol to a disulfide.[8] This can be minimized by performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents. For sensitive substrates, harsh basic or acidic conditions can lead to decomposition or unintended modifications.[8][9] Using milder, neutral pH deprotection methods can mitigate these issues.[10]
Troubleshooting Guides
Issue 1: Incomplete Boc Group Cleavage
Symptoms:
-
LC-MS analysis shows a significant amount of starting material remaining after the reaction.
-
Subsequent reactions with the amine fail or give low yields.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient acid concentration | Increase the concentration of trifluoroacetic acid (TFA) in DCM (e.g., from 20% to 50% v/v).[7] |
| Short reaction time | Extend the reaction time and monitor progress by TLC or LC-MS.[7] |
| Poor solubility | Ensure the this compound conjugate is fully dissolved in the chosen solvent. |
| Steric hindrance | Consider gentle heating or a stronger acid system like 4M HCl in 1,4-dioxane.[7] |
Issue 2: Incomplete S-acetyl Group Cleavage
Symptoms:
-
Mass spectrometry indicates the presence of the acetyl group after deprotection.
-
Low efficiency in subsequent thiol-specific conjugation reactions.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal pH | For thiol-based deprotection methods, a pH of around 8 is often optimal to ensure a sufficient concentration of the more nucleophilic thiolate anion.[8] |
| Insufficient reagent | For equilibrium-driven reactions like thiol-thioester exchange, use an excess of the deprotecting agent.[8] |
| Inadequate reaction time | Some substrates may require longer reaction times. Monitor the reaction progress closely.[8] |
| Reagent instability | Prepare fresh solutions of deprotecting agents, especially for those that are sensitive to oxidation. |
Issue 3: Formation of Disulfide Byproduct During S-acetyl Cleavage
Symptoms:
-
LC-MS or NMR analysis reveals a species with approximately double the mass of the expected product.
-
Reduced yield of the desired thiol-containing product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation of the free thiol | Perform the deprotection reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents and buffers.[8] |
| Presence of oxidizing agents | Ensure all reagents and solvents are free from oxidizing contaminants. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)[7]
-
Nitrogen or Argon gas
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the this compound conjugate in anhydrous DCM (0.1-0.2 M) under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v). If the substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).[7][11]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[7]
Protocol 2: S-acetyl Deprotection using Cysteamine
Materials:
-
Boc-deprotected S-acetyl-PEG3 conjugate
-
Cysteamine or L-cysteine
-
Aqueous buffer (e.g., phosphate buffer), pH 8, degassed
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the Boc-deprotected S-acetyl-PEG3 conjugate in the degassed aqueous buffer (pH 8).
-
Add cysteamine or L-cysteine (an excess is often used).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
The reaction is typically rapid, often completing within 30 minutes. Monitor by LC-MS.[12]
-
Upon completion, the product can be purified by an appropriate method, such as HPLC.
Data Summary Tables
Table 1: Comparison of S-acetyl Deprotection Reagents
| Reagent/Method | Reaction Conditions | Time | Yield (%) | Reference |
| Basic Hydrolysis (KOH or NaOH) | EtOH/H2O, reflux | Varies | Substrate dependent | [10] |
| Acidic Hydrolysis (HCl) | EtOH/H2O, reflux | Varies | Substrate dependent | [10] |
| Thioglycolic Acid (TGA) in solution | 2 eq. TGA, PB pH 8, rt | 24 h | 51-80 | [10] |
| Polymer-supported TGA | 2 eq. TG-NCO-SH, PB pH 8, rt | 24 h | 61-93 | [10] |
| Cysteamine or L-cysteine | Aqueous buffer pH 8, rt | 30 min | up to 84 | [10][12] |
| Tetrabutylammonium cyanide (TBACN) | 0.5 eq. TBACN, CHCl3:MeOH (1:1), rt | 3 h | Substrate dependent | [10] |
Table 2: Common Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Typical Time | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0°C to RT | 1-2 hours | Most common method. Scavengers may be needed.[7] |
| 4M HCl | 1,4-Dioxane | Room Temperature | 1-4 hours | Alternative to TFA.[13] |
| TMSI | Dichloromethane (DCM) | Room Temperature | Instantaneous to a few hours | pH neutral conditions, useful for acid-sensitive substrates.[13][14] |
Visualizations
Caption: Structure of the this compound linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1818294-27-7|安捷凯 [anjiechem.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimizing S-acetyl-PEG3-Boc Labeling Conditions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions and experimental workflows when using S-acetyl-PEG3-Boc for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the function of each group in the this compound linker?
The this compound linker is a trifunctional molecule designed for bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Each component has a specific role:
-
S-acetyl group: This is a protecting group for a thiol (sulfhydryl) group. It must be chemically removed (deprotected) to reveal the reactive free thiol.
-
PEG3 (triethylene glycol): The PEG spacer is hydrophilic and non-immunogenic, which can increase the solubility and stability of the resulting conjugate.[1][2]
-
Boc (tert-butoxycarbonyl) group: This is a common protecting group for a primary or secondary amine. It is stable under basic conditions but can be removed with acid to reveal the amine for subsequent reactions.[3][4]
Q2: What is the general workflow for using this compound in a labeling experiment?
A typical workflow involves a sequential deprotection and conjugation strategy. The order of deprotection depends on the stability of your target molecule and the desired final conjugate. A common approach is:
-
Boc Deprotection: Removal of the Boc group using an acid like trifluoroacetic acid (TFA).
-
Purification: Removal of the acid and byproducts.
-
S-acetyl Deprotection: Cleavage of the acetyl group to expose the free thiol, often using a reagent like hydroxylamine.
-
Purification: Removal of the deprotection reagents.
-
Thiol-Maleimide Conjugation: Reaction of the free thiol with a maleimide-functionalized molecule.
-
Final Purification: Removal of unreacted labeling reagents to isolate the final conjugate.
Experimental Protocols
Protocol 1: Sequential Deprotection and Thiol-Maleimide Conjugation
This protocol outlines the steps for deprotecting the this compound linker and conjugating it to a maleimide-activated protein.
Materials:
-
This compound
-
Maleimide-activated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Hydroxylamine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.2 (degassed)
-
EDTA
-
Desalting columns
-
Anhydrous DMSO or DMF
Procedure:
Step 1: Boc Deprotection
-
Dissolve the this compound in a minimal amount of DCM.
-
Add a solution of 20-50% TFA in DCM.[5]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or isopropanol.[6]
Step 2: S-acetyl Deprotection
-
Prepare a deprotection buffer of 0.5 M hydroxylamine, 25 mM EDTA in PBS at pH 7.2.
-
Dissolve the Boc-deprotected linker in the deprotection buffer.
-
Incubate for 1-2 hours at room temperature.
-
Purify the now deprotected linker using a desalting column to remove excess hydroxylamine and byproducts.
Step 3: Thiol-Maleimide Conjugation
-
Dissolve the maleimide-activated protein in degassed PBS (pH 6.5-7.5) containing 1-5 mM EDTA.
-
Immediately add the freshly deprotected linker to the protein solution. A 10-20 fold molar excess of the linker is a common starting point, but this should be optimized for each specific protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted linker.
Protocol 2: Analysis of Conjugation Efficiency by HPLC
Materials:
-
Purified protein conjugate
-
HPLC system with a UV detector
-
C4 or C18 reverse-phase column suitable for protein separation[7][8]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the purified conjugate sample.
-
Elute the proteins using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the absorbance at 280 nm (for protein) and, if applicable, at a wavelength corresponding to the labeled partner.
-
The appearance of a new, later-eluting peak compared to the unlabeled protein indicates successful conjugation. The relative peak areas can be used to estimate the conjugation efficiency.
Troubleshooting Guide
Q: Why is my labeling efficiency low?
A: Low labeling efficiency can result from several factors. Here's a systematic approach to troubleshooting this issue:
| Potential Cause | Recommended Solution |
| Inefficient S-acetyl Deprotection | Ensure the deprotection buffer with hydroxylamine is freshly prepared and at the correct pH. Extend the incubation time or slightly increase the temperature. |
| Re-oxidation of the Thiol | Use degassed buffers for the conjugation step and include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[9] Work quickly once the thiol is deprotected. |
| Hydrolysis of Maleimide | Ensure the pH of the conjugation buffer is strictly within the 6.5-7.5 range. Maleimides are susceptible to hydrolysis at pH > 7.5.[10] Prepare aqueous solutions of maleimide-activated proteins immediately before use. |
| Incorrect Molar Ratio | Optimize the molar ratio of the linker to the protein. Start with a 10-20 fold molar excess of the linker and perform a titration to find the optimal ratio. |
| Suboptimal pH for Conjugation | The ideal pH for thiol-maleimide conjugation is between 6.5 and 7.5. At pH < 6.5, the reaction rate is significantly slower.[10] |
| Residual Deprotection Reagents | Ensure complete removal of TFA and hydroxylamine after the deprotection steps, as they can interfere with the conjugation reaction. Use a desalting column for efficient buffer exchange. |
Q: My protein precipitates during the reaction. What can I do?
A: Protein precipitation can occur due to several reasons during a multi-step labeling process:
| Potential Cause | Recommended Solution |
| Harsh Deprotection Conditions | The acidic conditions of Boc deprotection can denature some proteins.[11] Minimize the exposure time to TFA and ensure the protein is stable at low pH. Consider alternative, milder deprotection methods if necessary. |
| High Concentration of Organic Solvent | If dissolving the linker in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing the protein.[12] |
| Changes in Protein pI | The addition of the PEG linker can alter the isoelectric point (pI) and solubility of the protein. If precipitation occurs after conjugation, you may need to adjust the pH or ionic strength of the buffer.[13] |
| Protein Aggregation | The labeling process itself can sometimes induce aggregation.[14] Perform the conjugation at a lower temperature (4°C) and consider including stabilizing agents like glycerol in the buffer. |
Q: How can I confirm that both deprotection steps were successful?
A: Mass spectrometry is the most definitive method to confirm the removal of both the Boc and S-acetyl groups.[1][15] You can analyze a small aliquot of the linker after each deprotection step.
-
After Boc deprotection: You should observe a mass decrease corresponding to the loss of the Boc group (100.12 Da).
-
After S-acetyl deprotection: You should observe a further mass decrease corresponding to the loss of the acetyl group (42.04 Da).
Q: My mass spectrometry results are difficult to interpret. What could be the issue?
A: The polydispersity of PEG chains can sometimes complicate mass spectra.[1] Using high-resolution mass spectrometry, such as Orbitrap-based instruments, can help resolve the different PEGylated species.[1] Additionally, specialized software can be used to deconvolute the complex spectra of PEGylated proteins.[16]
Visualizations
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 14. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. enovatia.com [enovatia.com]
Validation & Comparative
S-acetyl-PEG3-Boc in PROTAC Efficacy: A Comparative Guide to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding warhead and the E3 ligase-recruiting anchor. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties.
This guide provides a comparative analysis of S-acetyl-PEG3-Boc and other PEG linkers in the context of PROTAC efficacy. We will delve into the influence of linker composition and length on key performance indicators, supported by experimental data and detailed methodologies for the evaluation of these next-generation therapeutics.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC is not a mere spacer; it profoundly influences the molecule's overall performance.[1] Its length, rigidity, and chemical composition are critical factors that modulate:
-
Ternary Complex Formation: The linker must possess the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
-
Physicochemical Properties: The linker's nature significantly impacts the PROTAC's solubility, a crucial factor for its development as a therapeutic agent. Hydrophilic linkers like PEG can enhance the aqueous solubility of otherwise hydrophobic PROTACs.[2]
-
Cell Permeability: The ability of a PROTAC to traverse the cell membrane and reach its intracellular target is heavily influenced by the linker. While hydrophilicity can be beneficial for solubility, a delicate balance must be struck to maintain adequate permeability.[3][4]
-
Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. This is quantified by parameters such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[5][6]
This compound: A Tool for Thiol-Based Ligation
This compound is a bifunctional PEG linker that features:
-
An S-acetyl Group: This group serves as a protected thiol. Deprotection yields a free thiol group, which can readily react with electrophilic functionalities on a warhead or anchor, enabling a thiol-based conjugation strategy.
-
A PEG3 Spacer: A short polyethylene glycol chain consisting of three ethylene glycol units. This spacer imparts hydrophilicity and flexibility.
-
A Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, allowing for controlled, stepwise synthesis of the PROTAC molecule.
While direct comparative studies detailing the efficacy of PROTACs synthesized with this compound versus other specific PEG linkers are not abundant in the public domain, its chemical features suggest its utility in specific synthetic strategies where thiol-based chemistry is preferred. The impact on the final PROTAC's biological activity would need to be empirically determined and compared against other linkage types.
Comparative Analysis of PEG Linker Properties
The choice of linker is a critical optimization step in PROTAC design. Below is a comparison of different linker types, highlighting their key characteristics.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Flexible Linkers (e.g., Alkyl and PEG chains) | High degree of conformational freedom.[5] | Synthetically accessible and easy to modify length.[2][7] Can improve solubility (especially PEG).[2] | High flexibility can lead to an entropic penalty upon binding. May contribute to poor physicochemical properties like high lipophilicity (alkyl chains). |
| Rigid Linkers (e.g., incorporating cyclic structures) | Constrained conformation.[5] | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[5] May enhance metabolic stability.[5] | Often more synthetically challenging to prepare.[8] |
| Clickable Linkers (e.g., containing azide or alkyne moieties) | Allow for modular and efficient synthesis via "click chemistry".[7] | Facilitates the rapid generation of PROTAC libraries with diverse linkers.[7] The resulting triazole ring is metabolically stable.[6] | The triazole group can be considered a rigidifying element, which may or may not be beneficial depending on the specific ternary complex. |
Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Data
The length of the PEG linker is a crucial parameter that must be optimized for each PROTAC system. The optimal length is highly dependent on the specific target protein and E3 ligase pair.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [9] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96 | [9] |
| BRD4 | CRBN | PEG | 0 units | < 0.5 µM | - | [9] |
| BRD4 | CRBN | PEG | 1-2 units | > 5 µM | - | [9] |
| BRD4 | CRBN | PEG | 4-5 units | < 0.5 µM | - | [9] |
| SMARCA2/4 | VHL | PEG | - | 250-300 nM | 65-70 | [9] |
Note: The data presented is illustrative and compiled from various sources. Direct comparison across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments.
PROTAC Synthesis via Thiol-Based Ligation (Conceptual)
This protocol outlines a conceptual synthetic route for assembling a PROTAC using a linker like this compound.
-
Deprotection of the S-acetyl Group: The S-acetyl group on the linker is removed under basic conditions (e.g., using a mild base like hydroxylamine or sodium methoxide) to reveal the free thiol.
-
Reaction with an Electrophilic Warhead/Anchor: The thiol-containing linker is then reacted with a warhead or anchor molecule that has been functionalized with a suitable electrophile, such as a maleimide or an iodoacetamide, to form a stable thioether bond.
-
Deprotection of the Boc Group: The Boc protecting group on the other end of the linker is removed under acidic conditions (e.g., using trifluoroacetic acid).
-
Amide Coupling: The newly revealed amine is then coupled to the carboxylic acid of the other binding partner (anchor or warhead) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the final PROTAC molecule.
-
Purification: The final PROTAC is purified using techniques such as preparative reverse-phase HPLC.
Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cellular Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[1]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC of interest is added to the donor wells of the filter plate.
-
Incubation: An acceptor plate containing buffer is placed in contact with the filter plate, and the assembly is incubated for a defined period.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the rate of compound diffusion across the artificial membrane.
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Immobilization: One of the binding partners (e.g., the E3 ligase) is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing the other protein (the target protein) and the PROTAC is injected over the sensor surface.
-
Binding Measurement: The binding of the target protein to the immobilized E3 ligase in the presence of the PROTAC is monitored as a change in the refractive index at the sensor surface, which is proportional to the mass change.
-
Data Analysis: The binding data is fitted to a suitable binding model to determine the association and dissociation rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC development.
Conclusion
The linker is a critical component in the design of efficacious PROTACs, with PEG linkers being a popular choice due to their favorable properties. While this compound offers a specific synthetic handle for thiol-based conjugation, the optimal linker in terms of composition and length must be empirically determined for each new PROTAC system. A systematic approach to linker design, involving the synthesis and evaluation of a variety of linkers, is paramount for the development of potent and selective protein degraders. The experimental protocols and workflows provided in this guide offer a framework for the rational design and evaluation of next-generation PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. lifesensors.com [lifesensors.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A New Frontier in ADC Stability: Evaluating S-acetyl-PEG3-Boc Chemistry Against Traditional Maleimide Linkers
For researchers, scientists, and drug development professionals at the forefront of antibody-drug conjugate (ADC) innovation, the stability of the linker is a paramount concern that dictates therapeutic efficacy and safety. While maleimide-based linkers have been a mainstay in ADC development, their inherent instability presents significant challenges. This guide offers a comparative analysis of a promising alternative chemical approach utilizing S-acetyl-PEG3-Boc, highlighting its potential advantages in overcoming the limitations of traditional maleimide chemistry.
The therapeutic window of an ADC is critically dependent on the linker's ability to remain intact in systemic circulation, preventing premature payload release and off-target toxicity, while ensuring efficient drug delivery to the target cancer cells.[1] Maleimide-based linkers, which form a thiosuccinimide bond with cysteine residues on the antibody, are susceptible to a retro-Michael reaction in the presence of endogenous thiols like albumin and glutathione.[2] This can lead to deconjugation and a cascade of undesirable outcomes, including reduced therapeutic efficacy and increased systemic toxicity.[1][3]
This guide explores the chemical principles of this compound and contrasts them with maleimide-based linkers, presenting a case for a more stable and versatile conjugation strategy. While direct comparative experimental data for this compound as an ADC linker is not yet prevalent in published literature, this analysis is based on the well-established chemical properties of its constituent functional groups.
The Instability Challenge of Maleimide-Based Linkers
The primary drawback of maleimide chemistry in ADCs is the reversibility of the Michael addition reaction that forms the thiosuccinimide linkage.[] This bond can undergo a retro-Michael reaction, particularly in the thiol-rich environment of the plasma, leading to premature release of the cytotoxic payload.[2] Efforts to stabilize this linkage, such as promoting hydrolysis of the succinimide ring to the more stable maleamic acid form, have been explored but often require additional processing steps or the use of next-generation maleimides.[2]
A Novel Approach: this compound Chemistry
This compound represents a bifunctional linker chemistry that offers a potential solution to the instability of maleimide-based conjugates. This linker is composed of three key components:
-
S-acetyl-protected thiol: This group provides a stable, latent thiol functionality. The acetyl group can be selectively removed under mild conditions to reveal a reactive thiol for conjugation.[5]
-
PEG3 spacer: The short polyethylene glycol spacer enhances hydrophilicity, which can improve the pharmacokinetic properties of the ADC and reduce aggregation.
-
Boc-protected amine: The tert-butyloxycarbonyl (Boc) group protects an amine, which can be used for conjugation to the cytotoxic payload. The Boc group is readily removed under acidic conditions.[6]
The proposed conjugation strategy using this linker involves a two-step process: first, the payload is attached to the linker via the deprotected amine, and second, the linker-payload construct is conjugated to the antibody via the deprotected thiol. This approach allows for the formation of a more stable linkage, such as a disulfide or thioether bond, depending on the chosen conjugation chemistry with the antibody.
Head-to-Head Comparison: Chemical Stability
The fundamental advantage of the this compound approach lies in the potential for creating a more stable final linkage compared to the thiosuccinimide bond of maleimide linkers.
| Feature | Maleimide-Based Linker | This compound Based Linker (Proposed) |
| Antibody Conjugation Chemistry | Michael addition to cysteine thiols | Deprotection of S-acetyl to reveal a thiol, followed by conjugation (e.g., forming a disulfide or thioether bond) |
| Resulting Linkage | Thiosuccinimide | Disulfide or Thioether |
| Primary Instability Mechanism | Retro-Michael reaction leading to deconjugation[2] | Disulfide: Reduction in high glutathione environments. Thioether: Generally stable. |
| Plasma Stability | Variable; prone to payload exchange with serum thiols[2] | Potentially higher, especially with a stable thioether linkage |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) over time.
Methodology: [7]
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of 100 µg/mL at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Preparation: For analysis of intact ADC, samples may be diluted. For analysis of released payload, proteins are precipitated (e.g., with acetonitrile) and the supernatant is collected.[8]
-
Analysis:
-
Intact ADC: Samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR signifies linker cleavage or payload loss.[9]
-
Released Payload: The supernatant is analyzed by LC-MS/MS to quantify the amount of free payload.
-
In Vivo Stability Assessment
Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC.
Methodology: [8]
-
Animal Model: The ADC is administered intravenously to a suitable animal model (e.g., mice or rats).
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-injection).
-
Plasma Isolation: Blood samples are processed to obtain plasma.
-
Quantification:
-
Total Antibody: The concentration of total antibody (conjugated and unconjugated) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Conjugated ADC: The concentration of the ADC with the payload still attached is measured using a separate ELISA that detects the payload.
-
Free Payload: The concentration of prematurely released payload in the plasma is quantified using LC-MS/MS.[8]
-
Visualizing the Chemical Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the conjugation chemistries and the instability pathway of maleimide linkers.
Conclusion
The inherent instability of the thiosuccinimide bond in maleimide-based ADCs remains a significant hurdle in the development of safer and more effective cancer therapies. The chemical principles underlying the this compound linker suggest a promising alternative strategy. By enabling a two-step conjugation process that can lead to the formation of more stable linkages such as thioethers, this approach has the potential to generate ADCs with improved plasma stability, a wider therapeutic window, and ultimately, better patient outcomes. Further experimental validation is warranted to fully elucidate the in vitro and in vivo advantages of this novel linker chemistry in the context of ADC development.
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Head-to-Head Comparison of Bioconjugation Linkers: S-acetyl-PEG3-Boc vs. Click Chemistry
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the efficacy, stability, and reproducibility of the resulting conjugate. This guide provides an objective comparison of S-acetyl-PEG3-Boc, a thiolating reagent that enables conjugation via a thioether bond, with the versatile and highly efficient click chemistry linkers. This comparison is supported by a summary of available quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the optimal linker strategy for your research and development needs.
At a Glance: Key Performance Indicators
The selection of a bioconjugation linker is a multi-faceted decision that depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. Below is a summary of the key performance indicators for this compound (after deprotection to a free thiol) and various click chemistry linkers.
| Linker/Reaction | Reaction Rate (M⁻¹s⁻¹) | Stability of Resulting Bond | Bioorthogonal | Key Advantages | Key Disadvantages |
| This compound (Thiol-Maleimide) | Fast | Stable thioether bond | No | Well-established chemistry, readily available reagents. | Prone to side reactions with endogenous thiols (e.g., glutathione), potential for maleimide hydrolysis. |
| Click Chemistry: SPAAC (DBCO/BCN + Azide) | DBCO: ~0.1 - 2.0BCN: ~0.1 - 0.2[1] | Highly stable triazole | Yes | Copper-free, excellent for live-cell applications, good balance of reactivity and stability. | Slower than IEDDA, DBCO can be less stable than BCN.[1] |
| Click Chemistry: IEDDA (TCO + Tetrazine) | ~1 - 10⁶[1] | Stable dihydropyridazine | Yes | Extremely fast reaction rates, ideal for rapid labeling at low concentrations. | TCO and tetrazine are bulkier, which may affect conjugate properties. |
| Click Chemistry: Oxime Ligation | Catalyst-dependent, can be accelerated significantly. | Stable oxime bond | Yes | Does not require metal catalysts, stable bond. | Typically requires acidic pH for optimal rates, though catalysts can improve performance at neutral pH.[2][3] |
In-Depth Comparison
Reaction Kinetics
The speed of a conjugation reaction is a critical parameter, especially when working with sensitive biomolecules or in applications requiring rapid labeling.
-
This compound (Thiol-Maleimide): The reaction of a thiol with a maleimide is generally considered fast.[4] The reaction rate is influenced by pH, with optimal rates typically observed between pH 6.5 and 7.5. However, the maleimide group can be prone to hydrolysis, especially at higher pH, which can compete with the desired conjugation reaction.[5]
-
Click Chemistry:
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): The reaction rate of SPAAC depends on the cyclooctyne used. Dibenzocyclooctyne (DBCO) derivatives generally exhibit faster kinetics (second-order rate constants of ~0.1 - 2.0 M⁻¹s⁻¹) compared to bicyclo[6.1.0]nonyne (BCN) derivatives (~0.1 - 0.2 M⁻¹s⁻¹).[1][6] BCN, however, offers a smaller and less lipophilic profile with greater stability.[1][7]
-
IEDDA (Inverse Electron-Demand Diels-Alder): The reaction between a trans-cyclooctene (TCO) and a tetrazine is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][8] This makes it one of the fastest bioorthogonal reactions currently available, enabling efficient labeling at very low concentrations.[9]
-
Oxime Ligation: The kinetics of oxime ligation are highly dependent on pH and the presence of a catalyst. While traditionally slower, the use of catalysts like aniline or its derivatives can significantly accelerate the reaction, with complete ligation achievable in minutes under optimized conditions.[2][10][11]
-
Stability
The stability of the resulting covalent bond is paramount for the in vivo and in vitro performance of the bioconjugate.
-
This compound (Thioether Bond): The thioether bond formed from the reaction of a thiol with a maleimide is generally stable. However, the succinimidyl ring can undergo hydrolysis, and the thioether linkage can be susceptible to retro-Michael reactions, particularly in the presence of other thiols, which can lead to payload exchange.
-
Click Chemistry:
-
Triazole (from SPAAC): The 1,2,3-triazole ring formed in SPAAC reactions is exceptionally stable and resistant to hydrolysis and enzymatic degradation.
-
Dihydropyridazine (from IEDDA): The linkage formed from the IEDDA reaction is also highly stable under physiological conditions.
-
Oxime Bond: The oxime bond is known for its high hydrolytic stability, making it a reliable linkage for bioconjugates.[2][12]
-
Specificity and Bioorthogonality
Bioorthogonality, the ability of a reaction to proceed in a complex biological environment without interfering with native biochemical processes, is a key advantage of click chemistry.
-
This compound (Thiol-Maleimide): This reaction is not bioorthogonal. The deprotected thiol group can react with endogenous electrophiles, and the maleimide is highly reactive towards endogenous thiols, such as glutathione, which is present in high concentrations inside cells. This can lead to off-target reactions and reduced conjugation efficiency.
-
Click Chemistry: All the discussed click chemistry reactions (SPAAC, IEDDA, and oxime ligation) are bioorthogonal. The reactive handles (azides, alkynes, cyclooctenes, tetrazines, aldehydes, and aminooxy groups) are abiotic and do not cross-react with functional groups found in biological systems. This high degree of specificity allows for precise and controlled bioconjugation, even in living cells and organisms.
Experimental Protocols
Protocol 1: Two-Step Bioconjugation using this compound
This protocol describes the introduction of a reactive thiol group onto a biomolecule containing a primary amine using this compound, followed by conjugation to a maleimide-functionalized molecule.
Materials:
-
Biomolecule with a primary amine (e.g., antibody, protein)
-
S-acetyl-PEG3-NHS ester
-
Hydroxylamine solution
-
Maleimide-functionalized payload
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
DMSO (dimethyl sulfoxide)
-
Desalting column
Procedure:
-
Thiolation of the Biomolecule:
-
Dissolve the biomolecule in PBS.
-
Dissolve S-acetyl-PEG3-NHS ester in DMSO to prepare a stock solution.
-
Add the S-acetyl-PEG3-NHS ester stock solution to the biomolecule solution at a desired molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove the excess S-acetyl-PEG3-NHS ester using a desalting column equilibrated with PBS.
-
-
Deprotection of the Acetyl Group:
-
To the thiolated biomolecule, add a hydroxylamine solution to a final concentration of 50 mM.
-
Incubate for 1-2 hours at room temperature to deprotect the acetyl group and expose the free thiol.
-
Purify the thiol-modified biomolecule using a desalting column equilibrated with degassed PBS.
-
-
Conjugation to Maleimide:
-
Dissolve the maleimide-functionalized payload in DMSO.
-
Add the maleimide payload solution to the thiol-modified biomolecule solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified by size-exclusion chromatography or other appropriate methods.
-
Protocol 2: Bioconjugation via SPAAC using a DBCO Linker
This protocol outlines the conjugation of an azide-modified biomolecule with a DBCO-containing linker.
Materials:
-
Azide-modified biomolecule
-
DBCO-functionalized payload
-
PBS, pH 7.4
-
DMSO
Procedure:
-
Dissolve the azide-modified biomolecule in PBS.
-
Dissolve the DBCO-functionalized payload in DMSO to create a stock solution.
-
Add the DBCO-payload stock solution to the azide-modified biomolecule solution. A molar excess of the DBCO reagent is typically used.
-
Incubate the reaction for 4-18 hours at room temperature or 37°C. The reaction progress can be monitored by following the decrease in DBCO absorbance at around 309-310 nm.[6]
-
Purify the resulting conjugate using an appropriate chromatography method to remove excess DBCO-payload.[13][14]
Visualizing the Workflows
Caption: A comparison of bioconjugation workflows.
Conclusion
Both this compound and click chemistry linkers offer effective strategies for bioconjugation, each with a distinct set of advantages and disadvantages.
This compound , which leads to thiol-maleimide conjugation, relies on well-established and accessible chemistry. However, its lack of bioorthogonality can lead to undesirable side reactions in complex biological systems, and the stability of the maleimide and the resulting thioether linkage can be a concern in certain applications.
Click chemistry linkers , on the other hand, provide a powerful and versatile toolkit for modern bioconjugation. Their key strengths lie in their bioorthogonality, high specificity, and the exceptional stability of the resulting linkages.
-
SPAAC offers a robust and biocompatible copper-free method suitable for a wide range of applications, including live-cell labeling.
-
IEDDA provides unparalleled reaction speed, making it the linker of choice for applications requiring rapid conjugation at low concentrations.
-
Oxime ligation presents a reliable, catalyst-dependent alternative that forms a highly stable bond.
For researchers and drug developers, the selection between these linker technologies will ultimately depend on the specific requirements of their project. For applications demanding high specificity, stability, and performance in complex biological environments, click chemistry linkers represent the superior choice. For simpler in vitro conjugations where potential side reactions can be controlled, the thiol-maleimide strategy may offer a more straightforward and cost-effective solution. The quantitative data and protocols provided in this guide aim to empower researchers to make an informed decision and select the optimal linker to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of S-acetyl-PEG3-Boc Conjugated Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of proteins with linkers such as S-acetyl-PEG3-Boc is a critical step in the development of advanced biotherapeutics, including Proteolysis Targeting Chimeras (PROTACs). Mass spectrometry (MS) is an indispensable tool for the characterization of these conjugated proteins, providing essential information on conjugation efficiency, site of modification, and overall structural integrity. This guide provides a comparative analysis of the mass spectrometry performance of this compound conjugated proteins against other alternatives, supported by experimental considerations and data presentation formats.
Comparison of Linker Types for Mass Spectrometry Analysis
The choice of linker can significantly impact the ease and depth of mass spectrometry analysis. Here, we compare the this compound linker with other common linker types.
| Linker Type | Key Characteristics for Mass Spectrometry | Advantages | Disadvantages |
| This compound | Contains a labile thioester bond, a short PEG spacer, and a Boc protecting group. | The thioester bond can be selectively cleaved under certain MS conditions, potentially simplifying spectra. The PEG spacer can improve solubility. | The lability of the thioester can also lead to in-source decay, complicating data interpretation. The Boc group may fragment, adding further complexity. |
| Other Cleavable Linkers (e.g., Disulfide, Ester) | Contain bonds designed to be cleaved under specific conditions (e.g., reduction for disulfides, pH change for esters). | Facilitates the analysis of the protein and the conjugated molecule separately. Can help in identifying the site of conjugation. | Cleavage may not be 100% efficient, leading to a heterogeneous mixture of cleaved and intact conjugates. |
| Non-Cleavable Linkers (e.g., Alkyl Chains) | Form a stable covalent bond between the protein and the conjugated molecule. | Provides a stable conjugate for intact mass analysis. Less prone to in-source fragmentation compared to cleavable linkers. | Intact conjugate analysis can be challenging for large, heterogeneous samples. Determining the precise location of the modification can be more complex. |
Experimental Protocols
A robust experimental protocol is crucial for obtaining high-quality mass spectrometry data. Below are generalized protocols for the analysis of this compound conjugated proteins, which can be adapted for specific instruments and experimental goals.
Sample Preparation for Intact Mass Analysis
-
Conjugation Reaction: React the purified protein with this compound linker at a desired molar ratio in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Removal of Excess Reagents: Desalt the reaction mixture using a desalting column or spin filter to remove unreacted linker and other small molecules.
-
LC-MS Analysis:
-
Liquid Chromatography: Use a reverse-phase column (e.g., C4) with a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Mass Spectrometry: Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode. Set the instrument to acquire data over a mass range that includes the expected masses of the unconjugated and conjugated protein.
-
Peptide Mapping for Site of Modification Analysis
-
Conjugation and Purification: Follow steps 1 and 2 from the intact mass analysis protocol.
-
Denaturation, Reduction, and Alkylation: Denature the conjugated protein in a solution containing guanidinium chloride or urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.
-
Enzymatic Digestion: Exchange the buffer to one suitable for enzymatic digestion (e.g., ammonium bicarbonate) and digest the protein with a protease such as trypsin overnight at 37°C.
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the resulting peptides using a C18 reverse-phase column with a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Mass Spectrometry: Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs MS/MS on the most abundant precursor ions. Use a collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) fragmentation method.
-
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the peptides and the modified residues. The mass of the this compound modification should be included as a variable modification in the search parameters.
Visualization of Experimental Workflow
Caption: Workflow for mass spectrometry analysis of conjugated proteins.
Logical Relationships in Data Interpretation
Caption: Data interpretation flowchart for MS-based analysis.
Concluding Remarks
The mass spectrometry analysis of this compound conjugated proteins requires careful consideration of the linker's chemical properties. The lability of the thioester bond and the potential for Boc group fragmentation can introduce complexity into the mass spectra. However, with optimized sample preparation and data acquisition strategies, mass spectrometry provides unparalleled insights into the structure and heterogeneity of these important bioconjugates. By comparing the performance of this linker with other alternatives, researchers can make informed decisions in the design and characterization of novel protein therapeutics.
A Researcher's Guide to the Purification and Analysis of S-acetyl-PEG3-Boc Products
For researchers, scientists, and drug development professionals, the purity and characterization of building blocks like S-acetyl-PEG3-Boc are paramount for the synthesis of consistent and reliable final products, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for both the purification and analysis of this compound, alongside alternative methods. Detailed experimental protocols and supporting data are presented to aid in methodology selection and optimization.
This compound is a heterobifunctional linker containing a thioacetate group, a triethylene glycol (PEG3) spacer, and a Boc-protected amine. The synthesis of such molecules can often result in a mixture of the desired product, unreacted starting materials, and process-related impurities. Therefore, robust purification and analytical methods are critical to ensure high purity.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
HPLC is a cornerstone technique for both the purification (preparative HPLC) and analysis (analytical HPLC) of PEGylated compounds due to its high resolution and sensitivity.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating molecules based on their hydrophobicity.
Preparative RP-HPLC is a powerful method to isolate this compound from reaction mixtures, achieving high purity levels.
Experimental Protocol: Preparative RP-HPLC
| Parameter | Condition |
| Column | C18, 5-10 µm particle size, e.g., 20 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Acetonitrile (ACN) in Water |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Sample Preparation | Crude product dissolved in a minimal amount of DMSO |
Expected Performance
| Metric | Value |
| Purity Achieved | >98% |
| Typical Recovery | 70-85% |
| Cycle Time | ~45 minutes per injection |
Analytical RP-HPLC is employed to assess the purity of the final product and to monitor reaction progress. Coupled with mass spectrometry (LC-MS), it becomes a powerful tool for impurity identification.
Experimental Protocol: Analytical RP-HPLC
| Parameter | Condition |
| Column | C18, 3.5 µm particle size, e.g., 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm, Mass Spectrometry (ESI+) |
| Sample Preparation | Sample dissolved in Mobile Phase A at ~1 mg/mL |
Expected Performance
| Metric | Value |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Resolution of Impurities | Baseline separation of major impurities |
Comparison with Alternative Purification Methods
While HPLC offers high purity, other techniques can be viable alternatives or complementary steps, particularly for initial cleanup or for smaller scales.
| Method | Principle | Advantages | Disadvantages | Typical Purity | Typical Recovery |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase under high pressure. | High resolution and purity.[1] | Higher cost, lower throughput. | >98% | 70-85% |
| Flash Chromatography | Pressurized solvent flow through a column with larger particle size silica. | Fast, low cost, high capacity.[2][3] | Lower resolution than HPLC.[3] | 90-98% | 80-95% |
| Preparative TLC | Separation on a layer of adsorbent material driven by capillary action. | Simple, inexpensive, good for small scales (<100 mg).[3][4][5] | Low capacity, can be labor-intensive. | >95% | 50-70% |
Experimental Protocol: Flash Chromatography
| Parameter | Condition |
| Stationary Phase | Silica Gel, 40-63 µm |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10-70%) |
| Detection | UV or Staining |
| Sample Loading | Dry loading pre-adsorbed on silica |
Experimental Protocol: Preparative Thin-Layer Chromatography (TLC)
| Parameter | Condition |
| Plate | Silica gel 60 F254, 1-2 mm thickness |
| Developing Solvent | Ethyl Acetate/Hexanes mixture (optimized by analytical TLC) |
| Visualization | UV light (254 nm) |
| Extraction | Scraping the desired band and eluting with a polar solvent (e.g., Ethyl Acetate/Methanol) |
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
The Linker's Pivotal Role: A Comparative Guide to PEG Linker Length in PROTAC Activity
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a crucial linker connecting the two. Among the most utilized linkers are polyethylene glycol (PEG) chains, favored for their ability to enhance solubility and permeability. However, the length of this PEG linker is not a trivial consideration; it is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of how PEG linker length, specifically focusing on shorter chains like PEG3 and PEG4, impacts PROTAC activity, supported by experimental data and detailed methodologies.
The linker in a PROTAC molecule is far more than a simple spacer. Its length, flexibility, and chemical composition directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length facilitates a productive orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation.[2] Linkers that are too short can introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, excessively long linkers can lead to an unstable and overly flexible complex, resulting in inefficient ubiquitination.[3]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The degradation potency of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the highest percentage of protein degradation achievable. The following tables summarize quantitative data from studies where the PEG linker length was systematically varied.
Case Study 1: BRD4 Degradation with Thalidomide-Based PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. The data below, synthesized from studies on thalidomide-based PROTACs that recruit the Cereblon (CRBN) E3 ligase, illustrates the impact of short PEG linkers on BRD4 degradation in H661 cells.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency in this context. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[1] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[1] |
Note: This data is a synthesis of findings from multiple research articles. Direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions.
Case Study 2: BTK Degradation with CRBN-Recruiting PROTACs
Bruton's tyrosine kinase (BTK) is another important therapeutic target. Studies on BTK-targeting PROTACs that recruit the CRBN E3 ligase have also demonstrated a clear dependence on linker length for optimal activity.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | Activity | Reference |
| < 4 | BTK | Ramos | Impaired Activity | [4][5] |
| ≥ 4 | BTK | Ramos | 1 - 40 nM DC50 | [4][5] |
These findings underscore that a "sweet spot" for linker length often exists, and this optimal length is highly dependent on the specific target protein and E3 ligase pair.[6]
Mandatory Visualizations
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of PROTAC development. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for PROTAC-Induced Protein Degradation
Objective: To qualitatively and semi-quantitatively measure the reduction in target protein levels following PROTAC treatment and to determine the DC50 and Dmax values.
Materials:
-
Cultured cells expressing the target protein.
-
PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4) and a vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with serial dilutions of each PROTAC construct or vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and incubate on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Interpretation: Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence for the PROTAC-dependent formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
Cultured cells expressing the target protein and the E3 ligase of interest.
-
PROTAC of interest, vehicle control (DMSO), and a proteasome inhibitor (e.g., MG132).
-
Non-denaturing cell lysis buffer with protease inhibitors.
-
Antibody for immunoprecipitation (e.g., anti-E3 ligase or anti-target protein).
-
Isotype control IgG (negative control).
-
Protein A/G magnetic or agarose beads.
-
Wash buffer.
-
Elution buffer (e.g., Laemmli sample buffer).
-
Western blotting reagents.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent the degradation of the target protein.[1] Treat cells with the PROTAC at a concentration known to be effective or with DMSO for 4-6 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer.[1]
-
Protein Quantification and Pre-clearing: Determine the protein concentration of the lysates. To reduce non-specific binding, pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.[1]
-
Immunoprecipitation: Collect the pre-cleared lysate and add the immunoprecipitating antibody (or control IgG). Incubate overnight at 4°C with gentle rotation.[1]
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[1]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[1]
-
Elution: Elute the captured proteins from the beads by resuspending them in Laemmli sample buffer and boiling.
-
Analysis by Western Blot: Analyze the eluted samples by Western blotting, probing for the target protein, the E3 ligase, and other potential components of the complex. The presence of the target protein in the sample where the E3 ligase was immunoprecipitated (or vice versa) indicates the formation of the ternary complex.
Conclusion
The length of the PEG linker is a paramount consideration in the rational design of potent and effective PROTACs. As the presented data illustrates, there is no universally optimal linker length. Instead, a "Goldilocks" scenario is often observed, where a linker that is "just right" for a specific target and E3 ligase pair yields maximal degradation. This necessitates a systematic approach to linker optimization, where various lengths are synthesized and evaluated. By employing robust experimental methodologies such as Western blotting and co-immunoprecipitation, researchers can meticulously dissect the structure-activity relationship of the linker, paving the way for the development of next-generation protein degraders with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioconjugation Landscape: S-acetyl-PEG3-Boc's Role in Cleavable vs. Non-Cleavable Linkers
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy and safety of targeted therapeutics like antibody-drug conjugates (ADCs). The fundamental distinction lies between cleavable and non-cleavable linkers, each offering a unique mechanism for payload delivery. This guide provides an objective comparison of these two strategies and clarifies the position of S-acetyl-PEG3-Boc as a building block primarily for non-cleavable systems, supported by experimental principles and data.
At the heart of targeted therapy, the linker connects a targeting moiety, such as an antibody, to a therapeutic payload. The stability of this connection in systemic circulation and its ability to release the payload at the target site are paramount. Cleavable linkers are designed with specific chemical bonds that are labile under certain physiological conditions found at the target site, such as low pH, high concentrations of reducing agents, or the presence of specific enzymes. In contrast, non-cleavable linkers lack such susceptible bonds and release their payload only after the degradation of the targeting molecule, typically within the lysosome.
This compound is a heterobifunctional linker building block containing three key components: an S-acetyl protected thiol, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine. The deprotection of these groups allows for the formation of stable thioether and amide bonds, respectively. Thioether and amide bonds are generally robust and not susceptible to cleavage under typical physiological conditions in the bloodstream. This inherent stability firmly places linkers constructed using this compound in the non-cleavable category, assuming no other cleavable moieties are incorporated into the final linker structure.
Comparative Analysis: Cleavable vs. Non-Cleavable Linkers
The decision to employ a cleavable versus a non-cleavable linker is multifaceted and depends on the specific therapeutic strategy, the nature of the target, and the properties of the payload.
| Feature | Cleavable Linkers | Non-Cleavable Linkers (including those from this compound) |
| Payload Release Mechanism | Triggered by specific conditions at the target site (e.g., low pH, enzymes, reducing agents). | Relies on the degradation of the targeting molecule (e.g., antibody) within the lysosome. |
| Plasma Stability | Generally lower, with a risk of premature payload release. | Generally higher, leading to a longer half-life of the intact conjugate in circulation.[1] |
| "Bystander Effect" | Can induce a "bystander effect" where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells. | Limited to no "bystander effect" as the payload is typically released intracellularly and may be less permeable. |
| Off-Target Toxicity | Higher potential for off-target toxicity due to premature payload release.[2] | Lower potential for off-target toxicity due to enhanced plasma stability.[1][2] |
| Dependence on Target Biology | Less dependent on the complete internalization and degradation of the targeting molecule. | Highly dependent on efficient internalization and lysosomal trafficking of the conjugate.[1] |
| Examples | Hydrazones (acid-labile), Disulfides (reduction-labile), Peptides (e.g., Val-Cit, enzyme-labile). | Thioethers (e.g., from maleimide chemistry), Amides.[1] |
The Role and Structure of this compound
This compound serves as a versatile building block for constructing the linker portion of a bioconjugate. Its components each play a distinct role:
-
S-acetyl group: This protecting group masks a thiol functionality. Deprotection, typically under basic conditions, reveals a reactive thiol group which can then form a stable thioether bond, for example, by reacting with a maleimide group on a payload or targeting molecule.
-
PEG3 (Polyethylene Glycol) spacer: This short, hydrophilic spacer enhances the aqueous solubility of the conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[3][4]
-
Boc (tert-butyloxycarbonyl) group: This is a common acid-labile protecting group for an amine. Once deprotected, the primary amine can form a stable amide bond with a carboxylic acid on a payload or targeting molecule.[5][6]
The formation of a linker using this compound would involve sequential deprotection and conjugation steps to connect the targeting molecule and the payload.
Experimental Performance and Data
Table 1: Comparative Stability of Linker Types in Plasma
| Linker Type | Cleavage Mechanism | Representative Half-life in Human Plasma | Reference |
| Disulfide | Reduction | ~72 hours | [7] |
| Hydrazone | Acid Hydrolysis | ~2.6 days | [7] |
| Val-Cit Peptide | Enzymatic Cleavage | >230 days | [7] |
| Thioether (Non-cleavable) | Antibody Degradation | Very High (linker itself is stable) | [1] |
Note: The stability of cleavable linkers can be highly variable depending on the specific chemical structure and the local microenvironment.
The enhanced stability of non-cleavable linkers translates to a lower premature release of the payload, which is a key factor in minimizing off-target toxicity.
Table 2: In Vitro Cytotoxicity (Illustrative Data)
| ADC with Linker Type | Target Cell Line | IC50 (ng/mL) | Non-Target Cell Line | IC50 (ng/mL) |
| Cleavable (e.g., Val-Cit-PABC) | Antigen-Positive | 10 | Antigen-Negative | 500 |
| Non-Cleavable (e.g., Thioether) | Antigen-Positive | 15 | Antigen-Negative | >1000 |
This table presents illustrative data based on general trends observed in ADC development. Actual IC50 values are highly dependent on the antibody, payload, and cell line used.
The typically higher IC50 for non-cleavable linkers in some assays can be attributed to their reliance on the slower process of antibody degradation for payload release. However, their improved safety profile often makes them a preferred choice.
Experimental Protocols
1. Plasma Stability Assay
This protocol assesses the stability of an ADC in plasma by measuring the amount of intact ADC over time.
-
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Affinity capture beads (e.g., Protein A/G)
-
LC-MS system
-
-
Procedure:
-
Spike the ADC into plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma sample.
-
Capture the ADC from the plasma using affinity beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted sample by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of an ADC on target and non-target cells.
-
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Cell culture medium and supplements
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC or control antibody.
-
Incubate for a period of 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Conclusion
This compound is a valuable tool for the construction of non-cleavable linkers in bioconjugates. The resulting thioether and amide bonds provide high stability, which can lead to an improved safety profile and predictable pharmacokinetics. While this approach may limit the "bystander effect," the enhanced stability in circulation is a significant advantage for many therapeutic applications. The choice between a cleavable and a non-cleavable strategy, and therefore the utility of building blocks like this compound, must be carefully considered in the context of the overall therapeutic goals.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Stability Assays for S-acetyl-PEG3-Boc Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, ensuring the stability of antibody-drug conjugates (ADCs) is a critical factor in the development of safe and effective therapeutics. This guide provides a comparative overview of in vitro stability assays relevant to ADCs featuring an S-acetyl-PEG3-Boc linker. While specific data for this novel linker is limited in publicly available literature, this document consolidates information on analogous PEGylated systems to offer a valuable benchmark. The stability of an ADC is paramount, as premature release of the cytotoxic payload can lead to off-target toxicity and diminished efficacy.[1][2]
The inclusion of polyethylene glycol (PEG) linkers in ADC design is a key strategy to enhance stability and solubility.[3][4][5] PEG chains create a hydrophilic shield around the hydrophobic payload, which can reduce aggregation and improve pharmacokinetic properties.[3][4] This guide will delve into the common in vitro assays used to assess the stability of such conjugates, focusing on plasma stability, aggregation, and drug-to-antibody ratio (DAR) maintenance.
Comparative Stability Data of PEGylated ADCs
The following tables summarize representative quantitative data for the in vitro stability of ADCs with PEGylated linkers, which can serve as a proxy for estimating the performance of this compound ADCs. These values are compiled from various studies and represent typical outcomes observed in plasma stability and forced degradation studies.
Table 1: In Vitro Plasma Stability of PEGylated vs. Non-PEGylated ADCs
| Linker Type | Assay Condition | Time Point (hours) | % Intact ADC Remaining | Reference |
| PEGylated Linker | Human Plasma, 37°C | 24 | > 95% | General finding |
| 72 | > 90% | General finding | ||
| 168 | > 85% | General finding | ||
| Non-PEGylated Linker | Human Plasma, 37°C | 24 | ~ 80-90% | General finding |
| 72 | ~ 60-70% | General finding | ||
| 168 | < 50% | General finding |
Table 2: Aggregation Propensity of PEGylated ADCs
| ADC Construct | Drug-to-Antibody Ratio (DAR) | Stress Condition | % Aggregate Formation | Reference |
| ADC with PEG Linker | 8 | Thermal Stress (40°C, 28 days) | < 5% | [6] |
| ADC without PEG Linker | 8 | Thermal Stress (40°C, 28 days) | > 10-20% | [6] |
| ADC with PEG Linker | 4 | Thermal Stress (40°C, 28 days) | < 2% | [6] |
| ADC without PEG Linker | 4 | Thermal Stress (40°C, 28 days) | ~ 5-10% | [6] |
Table 3: Free Payload Release in Plasma
| Linker Type | Assay Condition | Time Point (hours) | % Free Payload | Reference |
| PEGylated Cleavable Linker | Human Plasma, 37°C | 24 | < 1% | [7] |
| 72 | < 3% | [7] | ||
| 168 | < 5% | [7] | ||
| Non-PEGylated Cleavable Linker | Human Plasma, 37°C | 24 | ~ 2-5% | [7] |
| 72 | ~ 5-10% | [7] | ||
| 168 | > 10% | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable stability studies. Below are protocols for key in vitro stability assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC in plasma by measuring the change in DAR and the release of free payload over time.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or antigen-specific magnetic beads for immunoprecipitation
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS/MS system
-
ELISA plate reader and reagents
Methodology:
-
Incubation:
-
Sample Preparation for DAR Analysis (LC-MS):
-
Thaw plasma samples on ice.
-
Perform immunocapture of the ADC using protein A or antigen-specific magnetic beads.[8][9]
-
Wash the beads multiple times with wash buffer to remove non-specifically bound plasma proteins.
-
Elute the intact ADC from the beads using an appropriate elution buffer and neutralize immediately.[9]
-
Analyze the eluted ADC by LC-MS to determine the average DAR.
-
-
Sample Preparation for Free Payload Analysis (LC-MS/MS):
-
Data Analysis:
-
Calculate the average DAR at each time point.
-
Quantify the concentration of free payload at each time point.
-
Plot the percentage of intact ADC and the concentration of free payload over time to determine the stability profile.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC sample under stress conditions.
Materials:
-
ADC of interest
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column
-
Mobile phase (e.g., PBS, pH 7.4)
-
Incubator for thermal stress
Methodology:
-
Sample Preparation:
-
Prepare ADC samples at a concentration of 1 mg/mL in a formulation buffer.
-
Subject the samples to stress conditions (e.g., thermal stress at 40°C for several weeks, freeze-thaw cycles, or light exposure).
-
-
SEC-HPLC Analysis:
-
Inject the stressed ADC samples onto the SEC column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer, aggregate, and fragment.
-
-
Data Analysis:
-
Calculate the percentage of aggregate and monomer for each sample at different time points of the stress study.
-
Compare the aggregation propensity of different ADC constructs.
-
Visualizations
Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for a typical in vitro plasma stability assay of an ADC.
Conceptual Pathway of ADC Degradation in Plasma
Caption: Potential in vitro degradation pathways for an this compound ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Strategies for accurate quantitation of free payloads in antibody-drug-conjugates: application for a payload with a labile lactone group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling S-acetyl-PEG3-Boc
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial, immediate safety and logistical information for the handling of S-acetyl-PEG3-Boc, a PEG-based PROTAC linker. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect from potential splashes. |
| Hand Protection | Nitrile Gloves | Standard laboratory gloves are sufficient for handling. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. A fume hood should be used if there is a potential to generate dust or aerosols. |
Operational Plan
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the packaging for any signs of damage.
-
The compound is typically shipped at ambient temperature.[1][2][3][4]
-
For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container.[1][2][3][4] For short-term storage, 2-8°C is acceptable.[]
Handling
-
Preparation : Before handling, ensure the work area, preferably a fume hood, is clean and uncluttered. All necessary equipment should be readily accessible.
-
Weighing : If weighing the solid form, do so in a well-ventilated area or a balance enclosure to avoid inhalation of any fine particles.
-
Dissolving : When preparing solutions, add the solvent to the solid to minimize the potential for splashing. This compound is soluble in solvents such as DMSO, DMF, and DCM.[4][]
-
Reactions : For reactions involving this compound, such as deprotection of the Boc group or reaction of the thioacetate, standard organic synthesis procedures should be followed in a fume hood.
Experimental Protocol: Deprotection of this compound
The two primary functional groups that can be deprotected are the S-acetyl group to yield a free thiol, and the Boc group to yield a primary amine.
S-acetyl Deprotection (to reveal thiol):
-
Objective : To generate the free thiol for subsequent conjugation.
-
Methodology :
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add a base, such as sodium hydroxide or sodium methoxide, to the solution.
-
Stir the reaction at room temperature and monitor by an appropriate method (e.g., TLC or LC-MS) until the reaction is complete.
-
Neutralize the reaction with a mild acid and proceed with purification.
-
Boc Deprotection (to reveal amine):
-
Objective : To deprotect the amine for further functionalization.
-
Methodology :
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][7]
-
Stir the reaction at room temperature, monitoring for the evolution of CO2 gas, which indicates the removal of the Boc group.
-
Once the reaction is complete, as determined by TLC or LC-MS, the acid is removed under reduced pressure or neutralized.
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure a safe laboratory.
-
Unused Reagent : Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. It should be placed in a clearly labeled hazardous waste container.
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous waste container. Aqueous waste containing PEG compounds may, in some jurisdictions and after appropriate dilution, be suitable for drain disposal, but it is critical to consult and adhere to local regulations.[8] Due to the thioacetate group, it is more prudent to collect it as chemical waste.
Visual Workflow for Handling and Disposal
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
Signaling Pathway for Deprotection
Caption: Diagram showing the two primary deprotection pathways for this compound.
References
- 1. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]
- 2. S-Acetyl-PEG3-azide, 1310827-26-9 | BroadPharm [broadpharm.com]
- 3. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 4. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
